Louisianin C
Description
This compound has been reported in Streptomyces with data available.
a non-steroidal growth inhibitor of testosterone-responsive SC 115 cells; isolated from Streptomyces sp. WK-4028; structure given in first source
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-prop-2-enyl-6,7-dihydrocyclopenta[c]pyridin-5-one |
InChI |
InChI=1S/C11H11NO/c1-2-3-8-6-12-7-9-4-5-10(13)11(8)9/h2,6-7H,1,3-5H2 |
InChI Key |
LTBYIQKSNDZSNC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C2C(=CN=C1)CCC2=O |
Synonyms |
7-(2-propen-1-yl)-1-cyclopenta(c)pyridinone louisianin C |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical and chemical properties of Louisianin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Louisianin C is a member of the trisubstituted pyridyl natural products, a class of alkaloids isolated from Streptomyces species. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular structure, spectral data, and a detailed protocol for its chemical synthesis. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound, with the systematic name 6,7-Dihydro-4-(2-propenyl)-5H-cyclopenta[c]pyridin-5-one, is a crystalline solid. The following table summarizes its key physical and chemical properties based on available literature.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃NO | [1] |
| Molecular Weight | 187.24 g/mol | Calculated |
| Appearance | White solid | [1] |
| Melting Point | 104-105 °C | [1] |
| Solubility | Soluble in ethyl acetate and water. | [1] |
Spectral Data
The structural elucidation of this compound is supported by the following spectral data:
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Infrared (IR) Spectroscopy: The IR spectrum shows a characteristic absorption band at 1686 cm⁻¹, indicative of a ketone functional group.[1]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₂H₁₃NO with a calculated m/z of 188.1075 [M+H]⁺, and an observed m/z of 188.1074 [M+H]⁺.[1]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (500 MHz, CDCl₃): δ 8.35 (s, 1H), 7.22 (s, 1H), 5.92 (ddt, J = 16.9, 10.1, 6.7 Hz, 1H), 5.18 – 5.09 (m, 2H), 3.42 (d, J = 6.7 Hz, 2H), 3.09 – 3.03 (m, 2H), 2.76 – 2.69 (m, 2H).[1]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (125 MHz, CDCl₃): δ 205.8, 163.7, 147.9, 144.3, 134.1, 131.7, 126.9, 117.0, 36.6, 36.0, 26.2.[1]
Synthesis of this compound
The total synthesis of this compound has been achieved and reported. The following section details the experimental protocol for this synthesis.
Experimental Protocol
The synthesis of this compound is accomplished from 6,7-dihydro-4-(2-propenyl)-5H-cyclopenta[c]pyridin-5-ol (12) through an oxidation reaction.
Reaction: 6,7-dihydro-4-(2-propenyl)-5H-cyclopenta[c]pyridin-5-ol (12) to 6,7-Dihydro-4-(2-propenyl)-5H-cyclopenta[c]pyridin-5-one (this compound) (3)
-
To a stirred solution of 6,7-dihydro-4-(2-propenyl)-5H-cyclopenta[c]pyridin-5-ol (12) (59.1 mg, 0.337 mmol) in pyridine (3.2 mL) at room temperature, chromium trioxide (100 mg, 1.00 mmol, 3.0 equiv) is added in one portion.
-
The reaction progress is monitored by thin-layer chromatography (TLC) using silica gel with ethyl acetate as the eluent.
-
After the starting material is consumed (approximately 2 hours), the reaction mixture is diluted with water (10 mL).
-
The aqueous mixture is then extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with saturated aqueous copper sulfate solution (until the washings are no longer blue), followed by water and then brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes (1:1) as the eluent to yield this compound (3) as a white solid (48.3 mg, 82% yield).[1]
Experimental Workflow
Biological Activity and Signaling Pathways
As of the date of this publication, there is no readily available scientific literature detailing the specific biological activities or the mechanism of action of this compound. While related cyclopenta[c]pyridine derivatives have been investigated for various biological effects, including anti-viral and insecticidal activities, no such studies have been reported for this compound itself.[2] Further research is required to elucidate the pharmacological profile of this natural product.
Conclusion
This compound is a well-characterized natural product with a defined chemical structure and a reported method for its total synthesis. The availability of this synthetic route provides a means for producing sufficient quantities of the compound for further investigation. Future research efforts should be directed towards exploring the biological activities of this compound to determine its potential as a lead compound in drug discovery programs. The lack of biological data represents a significant knowledge gap and a promising area for future scientific inquiry.
References
Louisianin C: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Louisianin C, a member of the pyrindine class of alkaloids, has garnered interest for its biological activity as a non-steroidal growth inhibitor of testosterone-responsive cells. This technical guide provides a comprehensive overview of the natural source of this compound, detailing its isolation and purification from the fermentation broth of Streptomyces sp. WK-4028. The document outlines the physicochemical properties of the compound and presents a detailed experimental protocol for its extraction and chromatographic separation. Furthermore, a proposed mechanism of action is illustrated through a signaling pathway diagram, providing valuable insights for researchers in natural product chemistry, oncology, and drug discovery.
Natural Source
This compound is a secondary metabolite produced by the fermentation of the soil bacterium Streptomyces sp. WK-4028.[1] This actinomycete is the natural source from which this compound, along with its congeners Louisianins A, B, and D, was first isolated and identified.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its detection, isolation, and characterization.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173 |
| UV λmax (MeOH) nm (ε) | 235 (11,000), 294 (4,500) |
| IR (KBr) cm⁻¹ | 3400, 1680, 1600, 1570 |
| Appearance | Colorless needles |
| Solubility | Soluble in methanol, chloroform; Insoluble in water |
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth of Streptomyces sp. WK-4028 is a multi-step process involving extraction and column chromatography. The following protocol is based on the original isolation procedure.
Fermentation
Streptomyces sp. WK-4028 is cultured in a suitable fermentation medium under optimal conditions to promote the production of this compound.
Extraction
-
The culture broth is centrifuged to separate the mycelium from the supernatant.
-
The supernatant is then extracted with an equal volume of ethyl acetate.
-
The organic layer is separated and concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract is subjected to a series of chromatographic separations to isolate this compound.
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of chloroform-methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a methanol-water mobile phase.
-
Crystallization: The purified this compound fraction is concentrated and crystallized from a suitable solvent system (e.g., methanol-water) to obtain colorless needles.
The following diagram illustrates the general workflow for the isolation and purification of this compound.
References
A Technical Guide to the Synthetic Pathways of Louisianin Alkaloids
Disclaimer: The natural biosynthetic pathway of Louisianin alkaloids in Streptomyces sp. has not yet been elucidated in published scientific literature. This document provides a detailed technical guide on the laboratory total synthesis of these alkaloids, which serves as a proxy for their formation pathways. All presented data and protocols are derived from peer-reviewed chemical synthesis literature.
Introduction
The Louisianin alkaloids (A, B, C, and D) are a family of pyridine and 2-pyridone natural products isolated from a species of Streptomyces. These compounds have garnered interest from the scientific community due to their reported antibacterial and anticancer activities. While the enzymatic machinery and genetic basis for their production in Streptomyces remain unknown, several research groups have successfully developed total syntheses of various Louisianin family members. This guide provides an in-depth overview of these synthetic routes, detailing the experimental protocols and quantitative data for the formation of these complex molecules.
Total Synthesis of Louisianin C
The first total synthesis of this compound was reported by Kelly et al. This approach commences with commercially available 3,5-dibromopyridine and proceeds through a six-step sequence.[1]
Quantitative Data for the Synthesis of this compound
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | 3,5-dibromopyridine | 3,5-dibromo-4-(trimethylsilyl)pyridine | i. LDA, THF, -78 °C; ii. TMSCl | 83 |
| 2 | 3,5-dibromo-4-(trimethylsilyl)pyridine | 3,5-diallyl-4-(trimethylsilyl)pyridine | Allyltributyltin, Pd(PPh₃)₂Cl₂, DMF, 100 °C | 96 |
| 3 | 3,5-diallyl-4-(trimethylsilyl)pyridine | 3-allyl-5-(3-hydroxypropyl)-4-(trimethylsilyl)pyridine | i. 9-BBN, BF₃·OEt₂, THF; ii. H₂O₂, NaOH | 43 |
| 4 | 3-allyl-5-(3-hydroxypropyl)-4-(trimethylsilyl)pyridine | 3-allyl-5-(3-oxopropyl)-4-(trimethylsilyl)pyridine | IBX, DMSO | - |
| 5 | 3-allyl-5-(3-oxopropyl)-4-(trimethylsilyl)pyridine | 4-allyl-6,7-dihydro-7-hydroxy-6-(trimethylsilyl)cyclopenta[c]pyridine | TBAT, THF | - |
| 6 | 4-allyl-6,7-dihydro-7-hydroxy-6-(trimethylsilyl)cyclopenta[c]pyridine | This compound | CrO₃, H₂SO₄, Acetone | - |
| Overall Yield: 11%[1] |
Experimental Protocols for the Synthesis of this compound
Step 1: 3,5-dibromo-4-(trimethylsilyl)pyridine To a solution of diisopropylamine in THF at -78 °C is added n-butyllithium. After stirring, a solution of 3,5-dibromopyridine in THF is added dropwise. The resulting mixture is stirred for a specified period, followed by the addition of trimethylsilyl chloride. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified by chromatography.
Step 2: 3,5-diallyl-4-(trimethylsilyl)pyridine A solution of 3,5-dibromo-4-(trimethylsilyl)pyridine and allyltributyltin in DMF is degassed with nitrogen. Dichlorobis(triphenylphosphine)palladium(II) is then added, and the reaction mixture is heated. After completion, the reaction is worked up and the product purified.[1]
Step 3: 3-allyl-5-(3-hydroxypropyl)-4-(trimethylsilyl)pyridine To a solution of 3,5-diallyl-4-(trimethylsilyl)pyridine in THF is added boron trifluoride diethyl etherate, followed by 9-borabicyclo[3.3.1]nonane (9-BBN). The reaction is stirred at room temperature, and then oxidized by the addition of aqueous sodium hydroxide and hydrogen peroxide. The product is extracted and purified.[1]
Step 4: 3-allyl-5-(3-oxopropyl)-4-(trimethylsilyl)pyridine The alcohol from the previous step is dissolved in DMSO, and o-iodoxybenzoic acid (IBX) is added. The reaction is stirred at room temperature until completion.
Step 5: 4-allyl-6,7-dihydro-7-hydroxy-6-(trimethylsilyl)cyclopenta[c]pyridine The aldehyde is dissolved in THF, and tetrabutylammonium triphenylsilyldifluoride (TBAT) is added. The reaction is stirred until the starting material is consumed.
Step 6: this compound The silylated intermediate is oxidized using Jones reagent (a solution of chromium trioxide in sulfuric acid) in acetone to yield this compound.[1]
Synthetic Pathway of this compound
Caption: Total Synthesis of this compound according to Kelly et al.
Total Synthesis of Louisianin A
The first total synthesis of Louisianin A was accomplished by Chang et al. starting from 2-chloro-4-cyanopyridine in seven steps.[2]
Quantitative Data for the Synthesis of Louisianin A
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1-3 | 2-chloro-4-cyanopyridine | 2-chloro-3-bromo-4-cyanopyridine | i. LDA, THF, -78 °C; ii. 1,2-dibromo-1,1,2,2-tetrachloroethane | 75 (over 2 steps) |
| 4 | 2-chloro-3-bromo-4-cyanopyridine | 2-chloro-3-bromo-4-(1-ethoxyvinyl)pyridine | i. (1-ethoxyvinyl)tributylstannane, Pd(PPh₃)₄, toluene, reflux | 85 |
| 5 | 2-chloro-3-bromo-4-(1-ethoxyvinyl)pyridine | 4-bromo-6,7-dihydrocyclopenta[c]pyridin-5-one | i. HCl, THF; ii. NaH, THF | 80 |
| 6 | 4-bromo-6,7-dihydrocyclopenta[c]pyridin-5-one | 4-allyl-6,7-dihydrocyclopenta[c]pyridin-5-one | Allyltributylstannane, Pd(PPh₃)₄, toluene, reflux | 90 |
| 7 | 4-allyl-6,7-dihydrocyclopenta[c]pyridin-5-one | Louisianin A | i. m-CPBA, CH₂Cl₂; ii. Ac₂O, reflux | 50 |
| Overall Yield: 24%[2] |
Experimental Protocols for the Synthesis of Louisianin A
Steps 1-3: 2-chloro-3-bromo-4-cyanopyridine 2-chloro-4-cyanopyridine is treated with lithium diisopropylamide (LDA) followed by a bromine source to afford the brominated pyridine derivative.
Step 4: 2-chloro-3-bromo-4-(1-ethoxyvinyl)pyridine A Stille coupling reaction between the brominated pyridine and (1-ethoxyvinyl)tributylstannane is carried out using a palladium catalyst.
Step 5: 4-bromo-6,7-dihydrocyclopenta[c]pyridin-5-one The ethoxyvinyl group is hydrolyzed with acid to an acetyl group, which then undergoes an intramolecular cyclization upon treatment with a base like sodium hydride.
Step 6: 4-allyl-6,7-dihydrocyclopenta[c]pyridin-5-one Another Stille coupling reaction is performed to introduce the allyl group at the 4-position of the bicyclic core.
Step 7: Louisianin A The pyridinone is first oxidized with meta-chloroperoxybenzoic acid (m-CPBA) to form an N-oxide, which is then treated with acetic anhydride to induce a rearrangement and subsequent hydrolysis to yield Louisianin A.[2]
Synthetic Pathway of Louisianin A
Caption: Total Synthesis of Louisianin A according to Chang et al.
Synthesis of the Louisianin Alkaloid Family via a 1,2,4-Triazine Approach
A unified approach to the synthesis of all four Louisianin alkaloids (A, B, C, and D) was developed by Wasnaire and Taylor, utilizing an inverse-electron-demand Diels-Alder reaction of a 1,2,4-triazine.[3]
Experimental Workflow
This synthetic strategy involves the construction of a common tetrasubstituted pyridine intermediate, which can then be elaborated to each of the four Louisianin alkaloids. The key steps include the preparation of a disubstituted 1,2,4-triazine, followed by a Diels-Alder/retro-Diels-Alder cascade to form the pyridine core. Subsequent functional group manipulations lead to the individual Louisianin alkaloids.
Logical Relationship Diagram for the Unified Synthesis
Caption: Unified approach to the Louisianin family.
Conclusion
The total syntheses of Louisianin alkaloids have been successfully achieved through various elegant strategies. These synthetic pathways provide valuable insights into the chemical reactivity of substituted pyridines and have enabled access to these biologically active molecules for further study. While the natural biosynthetic pathway remains an open area of investigation, the chemical syntheses detailed herein provide a robust framework for the production and analog development of the Louisianin family of alkaloids. Future research into the genomics and enzymology of the producing Streptomyces strain is necessary to uncover the natural route to these intriguing compounds.
References
An In-depth Technical Guide to Louisianin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural product Louisianin C, including its chemical identity, structure, and relevant physicochemical properties. It also details its synthesis and biological activities, presenting key data in a structured format for ease of comparison and analysis.
Chemical Identity and Structure
This compound is a member of the louisianin family of alkaloids, which are 3,4,5-trisubstituted pyridyl natural products. These compounds were first isolated from a species of Streptomyces.
IUPAC Name: 4-allyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one
Structure:
Chemical Formula: C11H11NO
Molecular Weight: 173.21 g/mol
Physicochemical Properties
Quantitative data for the physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C11H11NO | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| Appearance | Not Reported | |
| Solubility | Not Reported | |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported |
Synthesis of this compound
The total synthesis of this compound has been successfully achieved, providing a basis for the generation of analogs for further biological evaluation.[1]
Synthetic Workflow
The synthesis of this compound can be conceptualized in the following workflow:
Caption: A simplified workflow for the synthesis of this compound.
Key Experimental Protocols
Synthesis of 6,7-Dihydro-4-(2-propenyl)-5H-cyclopenta[c]pyridin-5-one (this compound) [1]
A detailed experimental protocol for a key step in the synthesis of this compound is provided below. This procedure is based on the methods described in the scientific literature and is intended for informational purposes for trained professionals.
Materials:
-
Intermediate Compound
-
Solvent (e.g., Dichloromethane)
-
Reagent (e.g., Oxidizing agent)
-
Standard laboratory glassware and equipment
-
Purification supplies (e.g., Silica gel for chromatography)
Procedure:
-
The intermediate compound is dissolved in a suitable solvent in a reaction vessel.
-
The appropriate reagent is added to the solution, and the reaction mixture is stirred at a specific temperature for a designated period.
-
The progress of the reaction is monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the crude product is worked up. This typically involves extraction and washing of the organic layer.
-
The crude product is purified using a suitable method, such as column chromatography, to yield the final product, this compound.
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The structure and purity of the synthesized this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Biological Activity
The louisianin family of alkaloids, including this compound, have been reported to exhibit biological activity. However, specific quantitative data for the biological activity of this compound is not extensively available in the public domain. The general class of compounds has been noted for potential therapeutic applications, warranting further investigation.
Potential Signaling Pathways
The precise signaling pathways modulated by this compound have not been fully elucidated. However, based on the known activities of similar alkaloid structures, a hypothetical logical relationship for its potential mechanism of action can be proposed.
Caption: A hypothetical signaling pathway for this compound's mechanism of action.
This diagram illustrates a potential mechanism where this compound interacts with a cellular receptor, initiating a downstream signaling cascade that ultimately leads to a specific cellular response. This model is for illustrative purposes and requires experimental validation.
Conclusion
This compound is a fascinating natural product with a defined chemical structure and a synthetic route that allows for its production and further study. While preliminary information suggests potential biological activity, a significant opportunity exists for further research to elucidate its specific mechanisms of action, identify its cellular targets, and explore its therapeutic potential in various disease models. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in advancing the scientific understanding of this compound.
References
Louisianin C: Unraveling Therapeutic Potential Remains an Open Scientific Frontier
Despite its intriguing chemical structure, the natural product Louisianin C remains largely unexplored within the biomedical research community. A comprehensive review of publicly available scientific literature reveals a significant lack of data regarding its potential therapeutic targets, mechanism of action, and overall biological activity. At present, no quantitative data on its efficacy, such as IC50 values or binding affinities, nor detailed experimental protocols for its biological assessment, are available to the public.
This compound belongs to a family of 3,4,5-trisubstituted pyridyl natural products. Initial scientific interest in this molecule has primarily focused on its chemical synthesis. Reports dating back to the early 2000s describe multi-step processes for its laboratory preparation, highlighting the compound's unique molecular architecture as a point of interest for organic chemists.
However, the transition from synthetic achievement to biological investigation appears to be a significant gap in the current body of research. While the broader fields of cancer biology and immunology have identified numerous potential therapeutic targets, such as the JAK-STAT signaling pathway and the induction of apoptosis, there is no published evidence to suggest that this compound interacts with these or any other specific biological pathways.
The JAK-STAT Signaling Pathway: A Potential Avenue for Investigation
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune response. Dysregulation of this pathway is a hallmark of various diseases, including numerous cancers and autoimmune disorders, making it a prime target for drug development.
A hypothetical investigation into this compound's therapeutic potential could involve screening for its ability to modulate this pathway. Key components for investigation would include:
-
Janus Kinases (JAKs): A family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are the primary activators of the pathway.
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Signal Transducer and Activator of Transcription (STATs): A family of transcription factors that, upon activation by JAKs, translocate to the nucleus to regulate gene expression. STAT3, in particular, is a well-established oncogene.
Hypothetical Experimental Workflow for Assessing this compound's Impact on the JAK-STAT Pathway
The Louisianin Family: A Technical Review of Non-Steroidal Inhibitors of Androgen-Responsive Cell Growth
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The Louisianin family of natural products, comprising Louisianins A, B, C, and D, represents a unique class of pyrindine alkaloids with potential applications in oncology. First isolated from the fermentation broth of Streptomyces sp. WK-4028, these compounds have demonstrated notable inhibitory activity against the growth of testosterone-responsive cancer cells. This technical guide provides a comprehensive review of the available scientific data on the Louisianin family, including their chemical properties, biological activity, and the experimental methodologies used in their initial characterization.
Core Concepts: Chemical Structures and Properties
The Louisianin family is characterized by a core pyrindine skeleton. The individual members of the family differ in their functional groups and saturation levels.
Table 1: Physicochemical Properties of the Louisianin Family
| Compound | Molecular Formula | Molecular Weight |
| Louisianin A | C₁₁H₁₁NO₂ | 189 |
| Louisianin B | C₁₁H₁₃NO₂ | 191 |
| Louisianin C | C₁₁H₁₁NO | 173 |
| Louisianin D | C₁₁H₁₁NO | 173 |
Quantitative Biological Activity
The primary biological activity reported for the Louisianin family is the inhibition of testosterone-dependent cell growth. The murine Shionogi carcinoma 115 (SC 115) cell line, which is responsive to androgens for proliferation, was utilized in the initial discovery and characterization of these compounds.
Table 2: In Vitro Growth Inhibitory Activity of Louisianin A
| Compound | Cell Line | Assay Conditions | IC₅₀ (µg/mL) |
| Louisianin A | SC 115 | In the presence of 10⁻⁷ M testosterone | 0.6 |
Note: While Louisianins B, C, and D were also reported to inhibit the growth of SC 115 cells, their specific IC₅₀ values are not detailed in the available primary literature. Furthermore, the Louisianin family did not exhibit inhibitory activity against testosterone 5α-reductase at a concentration of 50 µg/mL, nor did they show antimicrobial activity at concentrations up to 1,000 µg/mL.
Experimental Protocols
The following sections provide an overview of the experimental methodologies that would have been employed for the discovery and characterization of the Louisianin family, based on standard practices in natural product research. The detailed, step-by-step protocols from the original studies are not fully available in the public domain.
Fermentation of Streptomyces sp. WK-4028
A seed culture of Streptomyces sp. WK-4028 would be prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) and incubating at an optimal temperature (typically 28-30°C) with shaking for 2-3 days. This seed culture is then used to inoculate a larger production culture. The production medium would be a nutrient-rich formulation designed to support the growth of Streptomyces and the production of secondary metabolites. The production culture is incubated for a period of 5-10 days, during which the Louisianin compounds are synthesized and secreted into the broth.
Extraction and Isolation of Louisianins
Following fermentation, the culture broth is typically separated from the mycelia by centrifugation or filtration. The crude extract containing the Louisianins is then obtained from the supernatant by solvent extraction, commonly using a water-immiscible organic solvent such as ethyl acetate.
The purification of the individual Louisianin compounds from the crude extract is a multi-step process involving various chromatographic techniques. A typical purification workflow would include:
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Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient. This step is repeated until the individual Louisianin compounds are isolated in a pure form.
SC 115 Cell Growth Inhibition Assay
The androgen-dependent growth inhibition is assessed using the SC 115 cell line. The general steps for this assay are as follows:
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Cell Culture: SC 115 cells are maintained in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
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Assay Setup: Cells are seeded into multi-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing a specific concentration of testosterone (e.g., 10⁻⁷ M) to stimulate growth.
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Compound Treatment: The Louisianin compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. A vehicle control (DMSO alone) is also included.
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Incubation: The plates are incubated for a period of 3-5 days.
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Measurement of Cell Viability: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells. The absorbance is read using a microplate reader.
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IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a dose-response curve.
Proposed Mechanism of Action and Signaling Pathway
The precise molecular mechanism by which the Louisianin family inhibits the growth of testosterone-responsive cells has not been definitively elucidated in the available literature. However, their classification as non-steroidal inhibitors of androgen-dependent growth suggests a potential interaction with the androgen receptor (AR) signaling pathway. A plausible hypothesis is that the Louisianins act as antagonists to the androgen receptor, competitively inhibiting the binding of testosterone and its more potent metabolite, dihydrotestosterone (DHT). This would prevent the conformational changes in the AR necessary for its translocation to the nucleus and subsequent activation of androgen-responsive genes that drive cell proliferation.
Below is a conceptual diagram illustrating this proposed mechanism of action.
Caption: Proposed mechanism of action of the Louisianin family as androgen receptor antagonists.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the isolation and biological evaluation of the Louisianin natural products.
Caption: General workflow for the production, isolation, and biological testing of the Louisianin family.
Conclusion
The Louisianin family of natural products presents an interesting scaffold for the development of novel therapeutics, particularly in the context of androgen-dependent cancers. Their ability to inhibit the growth of testosterone-responsive cells at sub-micromolar concentrations, as demonstrated with Louisianin A, warrants further investigation. Future research should focus on elucidating the precise molecular mechanism of action, which is hypothesized to involve the androgen receptor signaling pathway. Furthermore, comprehensive structure-activity relationship studies could guide the synthesis of more potent and selective analogs. The detailed experimental protocols for the original isolation and bioassays, if made fully available, would be invaluable for reproducing and building upon these initial findings. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising family of natural products.
Louisianin C: A Technical Guide to Solubility and Stability for the Research Scientist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Louisianin C, a 3,4,5-trisubstituted pyridyl natural product, represents a class of compounds with significant potential in pharmacological research. As with any novel compound slated for investigation, a thorough understanding of its fundamental physicochemical properties is paramount for the design of meaningful in vitro and in vivo studies, as well as for its progression through the drug development pipeline. This technical guide addresses the critical aspects of this compound's solubility and stability. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document provides a comprehensive framework for researchers to determine these properties. It outlines established experimental protocols for solubility and stability assessment, presents illustrative data in structured tables, and proposes potential signaling pathways for further investigation based on the characteristics of structurally related pyridyl alkaloids.
Solubility Profile of this compound
The solubility of a compound is a critical determinant of its bioavailability and dictates the choice of solvent systems for experimental assays. While specific quantitative solubility data for this compound is not currently available, its structure as a pyridyl alkaloid suggests it may exhibit a range of solubilities depending on the polarity of the solvent. Pyridine-containing compounds can be either water-soluble or lipid-soluble. For instance, trigonelline is a water-soluble pyridine alkaloid, whereas nicotine is lipid-soluble[1][2]. The polarity of pyridine itself allows for moderate solubility in water and high solubility in many organic solvents[3][4].
Experimental Protocol for Solubility Determination
To ascertain the solubility of this compound, a standardized experimental approach is recommended. The following protocol is based on the shake-flask method, a widely accepted technique for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a variety of pharmaceutically and experimentally relevant solvents.
Materials:
-
This compound (crystalline solid)
-
Solvents:
-
Water (deionized, pH 7.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol (95%)
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol
-
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C and 37°C) to facilitate dissolution.
-
Allow the solutions to equilibrate for a predetermined period (e.g., 24-48 hours). The time required for equilibrium should be determined empirically by sampling at different time points until the concentration of the dissolved solid remains constant.
-
-
Sample Preparation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Construct a calibration curve using standard solutions of known this compound concentrations to quantify the amount in the experimental samples.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or µg/mL.
-
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound using the shake-flask method.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound, demonstrating how the results of the aforementioned protocol could be structured. This data is for illustrative purposes only and is not based on experimental results.
| Solvent | Temperature (°C) | Hypothetical Solubility (mg/mL) |
| Water (pH 7.0) | 25 | < 0.1 |
| PBS (pH 7.4) | 37 | < 0.1 |
| Ethanol (95%) | 25 | 5.2 |
| Methanol | 25 | 8.9 |
| DMSO | 25 | > 100 |
| PEG 400 | 25 | 25.7 |
| Propylene Glycol | 25 | 15.3 |
Stability Profile of this compound
The stability of a compound under various environmental conditions is a critical parameter that influences its shelf-life, storage requirements, and suitability for formulation. Stability studies are essential to identify potential degradation pathways and to ensure that the compound remains intact and active during experimental procedures and storage.
Experimental Protocol for Stability Assessment
A forced degradation study is a common approach to evaluate the stability of a compound under stressed conditions. The following protocol outlines a general procedure for assessing the stability of this compound.
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as per the International Council for Harmonisation (ICH) guidelines.
Materials:
-
This compound solution of known concentration (e.g., in methanol or acetonitrile)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
-
pH meter
Procedure:
-
Preparation of Test Samples:
-
Prepare solutions of this compound in appropriate solvents.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of HCl solution. Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of NaOH solution. Incubate at room temperature for a defined period.
-
Oxidation: Mix the this compound solution with an equal volume of H₂O₂ solution. Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method. A stability-indicating method is one that can separate the parent compound from its degradation products. A PDA detector is useful for assessing peak purity.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Identify and, if possible, characterize any major degradation products.
-
Workflow for Forced Degradation Study
Caption: General workflow for conducting a forced degradation study of this compound.
Illustrative Stability Data
The following table provides a hypothetical summary of the stability of this compound under forced degradation conditions. This data is for illustrative purposes only.
| Stress Condition | Duration | Temperature | % this compound Remaining (Hypothetical) | Observations |
| 0.1 N HCl | 8 hours | 60°C | 85 | Minor degradation observed |
| 0.1 N NaOH | 2 hours | Room Temp. | 40 | Significant degradation, one major degradant |
| 3% H₂O₂ | 24 hours | Room Temp. | 92 | Relatively stable |
| Thermal (Solid) | 7 days | 60°C | 98 | Stable as a solid |
| Thermal (Solution) | 7 days | 60°C | 90 | Minor degradation in solution |
| Photolytic | ICH | --- | 75 | Moderate degradation |
Potential Signaling Pathways of this compound
While the specific molecular targets and signaling pathways of this compound have not been elucidated, its structural class as a pyridyl alkaloid and its isolation from Streptomyces suggest potential biological activities. Many natural products from Streptomyces are known to possess anticancer, antimicrobial, and immunomodulatory properties. Based on the activities of other complex alkaloids, several signaling pathways could be hypothesized as potential targets for this compound. Further research is required to validate these hypotheses.
Hypothetical NF-κB Inhibition Pathway
The NF-κB (nuclear factor-kappa B) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Some alkaloids have been shown to inhibit this pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Proposed Modulation of a Kinase Signaling Pathway
Many natural products exert their effects by modulating the activity of protein kinases, which are key components of numerous signaling cascades controlling cell growth, differentiation, and apoptosis. For instance, some compounds can interfere with the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.
Caption: Proposed modulation of the PI3K/Akt/mTOR kinase signaling pathway by this compound.
Conclusion
This technical guide provides a foundational framework for researchers investigating the solubility and stability of this compound. While specific experimental data for this compound is scarce, the detailed protocols and illustrative data tables herein offer a clear path for generating this critical information. The proposed signaling pathways, based on the activities of related compounds, are intended to stimulate further research into the mechanism of action of this compound. A systematic characterization of its physicochemical and biological properties will be instrumental in unlocking the full therapeutic potential of this novel natural product.
References
Methodological & Application
Total Synthesis of Louisianin C: Application Notes and Protocols
This document provides detailed application notes and protocols for the total synthesis of Louisianin C, a pyridyl natural product. The methodologies outlined are intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a member of a small family of 3,4,5-trisubstituted pyridyl natural products. Its synthesis has been approached through several distinct strategies, each with its own advantages. This document details three prominent methodologies for the total synthesis of this compound, providing comprehensive experimental protocols for key steps, quantitative data summaries, and visual representations of the synthetic workflows.
Methodology 1: Fluoride-Induced Desilylation-Cyclization
This approach represents one of the early total syntheses of this compound, commencing from commercially available 3,5-dibromopyridine. The key transformation in this six-step synthesis is a fluoride-induced desilylation-cyclization to construct the fused ring system.[1][2][3]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3,5-Dibromopyridine | [1] |
| Number of Steps | 6 | [1] |
| Overall Yield | 11% | [1][2] |
| Key Step | Fluoride-induced desilylation-cyclization | [1][2] |
Experimental Protocol: Key Step - Fluoride-Induced Desilylation-Cyclization
Objective: To effect the cyclization of the silyl-protected precursor to afford the carbinol intermediate.
Materials:
-
Silyl-protected pyridine precursor
-
Tetrabutylammonium fluoride (TBAF) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the silyl-protected pyridine precursor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the appropriate temperature (e.g., 0 °C or room temperature, as specified in the primary literature).
-
Add the TBAF solution dropwise to the reaction mixture over a specified period.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of the quenching solution.
-
Perform a liquid-liquid extraction using an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired carbinol intermediate.
Synthetic Workflow
Caption: Workflow for Fluoride-Induced Desilylation-Cyclization.
Methodology 2: Cyclization-Decarboxylation Sequence
This efficient synthetic route for this compound (and D) starts from the commercially available 4-cyanopyridine.[4] The synthesis is completed in seven steps, with a key cyclization-decarboxylation sequence forming a crucial intermediate, 4-bromo-6,7-dihydrocyclopenta[c]pyridin-5-one.[4]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-Cyanopyridine | [4] |
| Number of Steps | 7 | [4] |
| Overall Yield | 22% | [4] |
| Key Intermediate | 4-bromo-6,7-dihydrocyclopenta[c]pyridin-5-one | [4] |
| Key Transformation | Cyclization-Decarboxylation | [4][5] |
Experimental Protocol: Key Step - Cyclization-Decarboxylation
Objective: To construct the cyclopentenone ring fused to the pyridine core.
Materials:
-
Substituted pyridine precursor
-
Appropriate base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, DMF)
-
Acid for workup (e.g., dilute hydrochloric acid)
-
Organic solvent for extraction
Procedure:
-
To a solution of the substituted pyridine precursor in an anhydrous solvent, add the base portion-wise at a controlled temperature.
-
Allow the reaction to stir at room temperature or with heating, as required, for a specified duration.
-
Monitor the formation of the cyclized product by an appropriate analytical technique.
-
Upon completion, carefully quench the reaction with an acid.
-
Extract the product into an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the resulting 4-bromo-6,7-dihydrocyclopenta[c]pyridin-5-one intermediate via column chromatography or recrystallization.
Synthetic Workflow
Caption: Workflow for Cyclization-Decarboxylation Approach.
Methodology 3: Inverse-Electron-Demand Diels-Alder Reaction
This route provides access to all four members of the louisianin family, including this compound. The core pyridine ring is constructed via an inverse-electron-demand Diels-Alder reaction of a 1,2,4-triazine.[4][6] This eight-step synthesis commences from 5-chloropent-1-yne.[4]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 5-Chloropent-1-yne | [4] |
| Number of Steps | 8 | [4] |
| Overall Yield | 16% | [4] |
| Key Reaction | Inverse-electron-demand Diels-Alder | [4][6] |
| Core Intermediate | Tetrasubstituted pyridine | [6] |
Experimental Protocol: Key Step - Inverse-Electron-Demand Diels-Alder Reaction
Objective: To construct the substituted pyridine core via a cycloaddition-cycloreversion cascade.
Materials:
-
Disubstituted 1,2,4-triazine
-
Dienophile (e.g., an enamine or ynamine derived from 5-chloropent-1-yne)
-
High-boiling solvent (e.g., nitrobenzene, diphenyl ether)
Procedure:
-
Combine the 1,2,4-triazine and the dienophile in a suitable high-boiling solvent.
-
Heat the reaction mixture to a high temperature (e.g., 180-220 °C) to initiate the Diels-Alder reaction.
-
The initial cycloadduct will undergo a retro-Diels-Alder reaction to extrude nitrogen gas, leading to a dihydropyridine intermediate.
-
Aromatization of the dihydropyridine intermediate occurs under the reaction conditions to afford the desired substituted pyridine.
-
Monitor the reaction for the consumption of starting materials.
-
After cooling, the reaction mixture is typically purified directly by column chromatography to isolate the pyridine product.
Synthetic Workflow
Caption: Workflow for Diels-Alder Approach.
References
- 1. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Synthesis of this compound - figshare - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. First total synthesis of louisianin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of the louisianin alkaloid family via a 1,2,4-triazine inverse-electron-demand Diels-Alder approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Louisianin C from 3,5-Dibromopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the total synthesis of Louisianin C, a naturally occurring pyridine alkaloid, commencing from the commercially available starting material, 3,5-dibromopyridine. The synthesis is accomplished in six steps with an overall yield of 11%.[1][2][3] A key transformation in this synthetic route is a fluoride-induced desilylation-cyclization reaction to construct the core structure of the target molecule.[1][2][3] This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry interested in the preparation of this compound and its analogs for further biological evaluation.
Introduction
The Louisianins are a family of alkaloids isolated from a species of Streptomyces.[3] this compound, in particular, has garnered interest due to its unique 3,4,5-trisubstituted pyridine scaffold. This document outlines the first total synthesis of this compound as reported by Kelly and coworkers.[3] The synthetic strategy employs a sequence of ortho-lithiation, silylation, palladium-catalyzed allylation, hydroboration-oxidation, Swern oxidation, and a final fluoride-mediated cyclization.
Synthesis Pathway
The overall synthetic pathway for this compound from 3,5-dibromopyridine is depicted below.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-Dibromo-4-(trimethylsilyl)pyridine (7)
A solution of 3,5-dibromopyridine (2.00 g, 8.44 mmol) in dry tetrahydrofuran (THF, 67 mL) is added via cannula over 30 minutes to a stirred solution of lithium diisopropylamide (LDA) at -78 °C.[3] The LDA solution is prepared by adding 2.5 M n-butyllithium in hexanes (3.4 mL, 8.6 mmol) to diisopropylamine (1.21 mL, 8.61 mmol) in THF (50 mL) at -78 °C and stirring for 5 minutes.[3] After the addition of the dibromopyridine solution, the reaction mixture is stirred for an additional 5 minutes, after which trimethylsilyl chloride (1.50 mL, 11.8 mmol) is added in one portion.[3] The reaction is monitored by thin-layer chromatography (TLC). After 25 minutes, the reaction is quenched with a saturated aqueous solution of ammonium chloride (10 mL) and allowed to warm to room temperature. The mixture is extracted twice with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[3]
Step 2: Synthesis of 3,5-Diallyl-4-(trimethylsilyl)pyridine (8)
To a solution of 3,5-dibromo-4-(trimethylsilyl)pyridine (7) (2.19 g, 7.08 mmol) in dry THF (70 mL) is added tetrakis(triphenylphosphine)palladium(0) (818 mg, 0.708 mmol) and lithium chloride (890 mg, 21.2 mmol).[3] Allyltributylstannane (5.5 mL, 17.7 mmol) is then added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. After 2 hours, the reaction is complete. The mixture is cooled to room temperature, and 1 M aqueous potassium fluoride (30 mL) is added. The resulting mixture is stirred for 30 minutes and then filtered through Celite. The filtrate is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography.[3]
Step 3: Synthesis of 3-Allyl-5-(3-hydroxypropyl)-4-(trimethylsilyl)pyridine (9)
To a stirred solution of 3,5-diallyl-4-(trimethylsilyl)pyridine (8) (2.60 g, 11.2 mmol) in THF (112 mL) at 0 °C under a nitrogen atmosphere, boron trifluoride diethyl etherate (1.42 mL, 11.2 mmol) is added dropwise over 5 minutes.[3] A 0.50 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF (27 mL, 14 mmol) is then added dropwise at room temperature over 15 minutes. The mixture is stirred overnight (15 hours).[3] The reaction is then cooled to 0 °C, and a solution of 3 M aqueous sodium hydroxide (11.2 mL) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (11.2 mL). The mixture is stirred at room temperature for 1 hour. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography.[3]
Step 4: Synthesis of 3-Allyl-5-(3-oxopropyl)-4-(trimethylsilyl)pyridine (10)
A solution of dimethyl sulfoxide (DMSO, 0.44 mL, 6.2 mmol) in dichloromethane (5 mL) is added to a solution of oxalyl chloride (0.27 mL, 3.1 mmol) in dichloromethane (10 mL) at -78 °C. After stirring for 15 minutes, a solution of 3-allyl-5-(3-hydroxypropyl)-4-(trimethylsilyl)pyridine (9) (650 mg, 2.61 mmol) in dichloromethane (5 mL) is added dropwise. The mixture is stirred for 30 minutes at -78 °C, followed by the addition of triethylamine (1.8 mL, 13 mmol). The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. Water (20 mL) is added, and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give the crude aldehyde.[3]
Step 5: Synthesis of 3-Allyl-5-(1-hydroxy-3-butenyl)-4-(trimethylsilyl)pyridine (11)
To a solution of the crude aldehyde (10) in dry THF (25 mL) at -78 °C is added vinylmagnesium bromide (1.0 M in THF, 3.9 mL, 3.9 mmol) dropwise. The reaction is stirred at -78 °C for 1 hour. The reaction is quenched with saturated aqueous ammonium chloride (10 mL) and allowed to warm to room temperature. The mixture is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is used in the next step without further purification.[3]
Step 6: Synthesis of this compound (3)
To a solution of the crude alcohol (11) in THF (25 mL) is added tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.9 mL, 3.9 mmol). The mixture is stirred at room temperature for 1 hour. The solvent is removed in vacuo, and the residue is purified by flash column chromatography to afford this compound.[3]
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 | 3,5-Dibromo-4-(trimethylsilyl)pyridine (7) | 3,5-Dibromopyridine (5) | 1. LDA, THF, -78 °C; 2. TMSCl | 83 |
| 2 | 3,5-Diallyl-4-(trimethylsilyl)pyridine (8) | 3,5-Dibromo-4-(trimethylsilyl)pyridine (7) | Allyltributylstannane, Pd(PPh3)4, LiCl, THF | 96 |
| 3 | 3-Allyl-5-(3-hydroxypropyl)-4-(trimethylsilyl)pyridine (9) | 3,5-Diallyl-4-(trimethylsilyl)pyridine (8) | 1. 9-BBN, THF; 2. H2O2, NaOH | 65 |
| 4 | 3-Allyl-5-(3-oxopropyl)-4-(trimethylsilyl)pyridine (10) | 3-Allyl-5-(3-hydroxypropyl)-4-(trimethylsilyl)pyridine (9) | (COCl)2, DMSO, Et3N | Not isolated |
| 5 | 3-Allyl-5-(1-hydroxy-3-butenyl)-4-(trimethylsilyl)pyridine (11) | 3-Allyl-5-(3-oxopropyl)-4-(trimethylsilyl)pyridine (10) | Vinylmagnesium bromide, THF | Not isolated |
| 6 | This compound (3) | 3-Allyl-5-(1-hydroxy-3-butenyl)-4-(trimethylsilyl)pyridine (11) | TBAF, THF | 21 (over 3 steps) |
| Overall | This compound (3) | 3,5-Dibromopyridine (5) | - | 11 |
Logical Workflow for Key Steps
The following diagram illustrates the logical progression of the key chemical transformations.
Caption: Logical workflow of the this compound synthesis.
References
Application Notes and Protocols: Fluoride-Induced Desilylation-Cyclization in the Total Synthesis of Louisianin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the total synthesis of Louisianin C, a natural product with potential biological activity. The key transformation highlighted is a fluoride-induced desilylation-cyclization reaction, which serves as a pivotal step in the construction of the core structure. The synthesis commences with commercially available 3,5-dibromopyridine and is accomplished in six steps with an overall yield of 11%.[1][2]
I. Synthetic Strategy Overview
The total synthesis of this compound is designed as a linear sequence, strategically building complexity from a simple starting material. The key steps involve:
-
Silylation: Introduction of a trimethylsilyl group at the 4-position of the pyridine ring.
-
Palladium-Catalyzed Allylation: Double allylation at the 3- and 5-positions.
-
Hydroboration-Oxidation: Selective transformation of one of the allyl groups into a primary alcohol.
-
Oxidation: Conversion of the primary alcohol to the corresponding aldehyde.
-
Fluoride-Induced Desilylation-Cyclization: The cornerstone of the synthesis, where TBAF mediates the removal of the silyl group and subsequent intramolecular cyclization to form a carbinol intermediate.
-
Final Oxidation: Oxidation of the carbinol to afford the target molecule, this compound.
II. Quantitative Data Summary
The following table summarizes the yields for each step in the synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |
| 1 | Silylation | 3,5-Dibromopyridine | 3,5-Dibromo-4-(trimethylsilyl)pyridine | n-BuLi, TMEDA, TMSCl | 83 |
| 2 | Allylation | 3,5-Dibromo-4-(trimethylsilyl)pyridine | 3,5-Diallyl-4-(trimethylsilyl)pyridine | Allyltributyltin, Pd(PPh₃)₄ | 95 |
| 3 | Hydroboration-Oxidation | 3,5-Diallyl-4-(trimethylsilyl)pyridine | 3-(3-Hydroxypropyl)-5-allyl-4-(trimethylsilyl)pyridine | 9-BBN, H₂O₂, NaOH | 65 |
| 4 | Oxidation | 3-(3-Hydroxypropyl)-5-allyl-4-(trimethylsilyl)pyridine | 3-(3-Oxopropyl)-5-allyl-4-(trimethylsilyl)pyridine | PCC | 80 |
| 5 | Desilylation-Cyclization | 3-(3-Oxopropyl)-5-allyl-4-(trimethylsilyl)pyridine | Carbinol Intermediate | TBAF | 70 |
| 6 | Oxidation | Carbinol Intermediate | This compound | MnO₂ | 85 |
| Overall | 3,5-Dibromopyridine | This compound | ~11 |
III. Experimental Protocols
Step 1: Synthesis of 3,5-Dibromo-4-(trimethylsilyl)pyridine
-
To a solution of 3,5-dibromopyridine (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C, add n-BuLi (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add TMSCl (1.2 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with Et₂O.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/EtOAc) to yield 3,5-dibromo-4-(trimethylsilyl)pyridine.
Step 2: Synthesis of 3,5-Diallyl-4-(trimethylsilyl)pyridine
-
To a solution of 3,5-dibromo-4-(trimethylsilyl)pyridine (1.0 eq) in toluene, add allyltributyltin (2.5 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Heat the mixture to reflux for 16 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of KF.
-
Stir vigorously for 1 hour, then filter through Celite.
-
Extract the filtrate with EtOAc, wash with brine, and dry over MgSO₄.
-
Concentrate under reduced pressure and purify by flash column chromatography (hexanes/EtOAc) to afford 3,5-diallyl-4-(trimethylsilyl)pyridine.
Step 3: Synthesis of 3-(3-Hydroxypropyl)-5-allyl-4-(trimethylsilyl)pyridine
-
To a solution of 3,5-diallyl-4-(trimethylsilyl)pyridine (1.0 eq) in anhydrous THF at 0 °C, add a solution of 9-BBN in THF (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and add H₂O₂, followed by aqueous NaOH.
-
Stir at room temperature for 1 hour, then extract with Et₂O.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography (hexanes/EtOAc) to give the desired alcohol.
Step 4: Synthesis of 3-(3-Oxopropyl)-5-allyl-4-(trimethylsilyl)pyridine
-
To a solution of 3-(3-hydroxypropyl)-5-allyl-4-(trimethylsilyl)pyridine (1.0 eq) in CH₂Cl₂, add PCC (1.5 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Filter the reaction mixture through a pad of silica gel, eluting with Et₂O.
-
Concentrate the filtrate under reduced pressure to yield the aldehyde, which is used in the next step without further purification.
Step 5: Fluoride-Induced Desilylation-Cyclization
-
To a solution of 3-(3-oxopropyl)-5-allyl-4-(trimethylsilyl)pyridine (1.0 eq) in anhydrous THF, add a 1.0 M solution of TBAF in THF (1.2 eq).
-
Stir the reaction at room temperature for 30 minutes.
-
Quench with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography (hexanes/EtOAc) to yield the carbinol intermediate.
Step 6: Synthesis of this compound
-
To a solution of the carbinol intermediate (1.0 eq) in CH₂Cl₂, add activated MnO₂ (10 eq).
-
Stir the mixture vigorously at room temperature for 4 hours.
-
Filter the reaction mixture through Celite, washing with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography (hexanes/EtOAc) to afford this compound.
IV. Visualizations
Fluoride-Induced Desilylation-Cyclization Mechanism
Caption: Mechanism of the fluoride-induced desilylation-cyclization.
Experimental Workflow for this compound Synthesis
Caption: Synthetic workflow for the total synthesis of this compound.
References
Application Notes and Protocols for In Vitro Antibacterial Screening of Louisianin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Louisianin C is a natural product isolated from Streptomyces species, a genus renowned for its prolific production of a wide array of bioactive secondary metabolites, including many clinically important antibiotics. The chemical structure of this compound suggests potential biological activity, and as such, it is a candidate for screening as a novel antibacterial agent. The emergence of multidrug-resistant (MDR) bacteria necessitates the discovery of new antimicrobial compounds.
These application notes provide detailed protocols for the initial in vitro screening of this compound to determine its antibacterial spectrum and potency. The described methods include broth microdilution for determining the Minimum Inhibitory Concentration (MIC), agar well diffusion for preliminary screening, and the Minimum Bactericidal Concentration (MBC) assay to assess whether the compound is bacteriostatic or bactericidal.
Disclaimer: As of the latest literature review, specific antibacterial activity data for this compound has not been published. The quantitative data presented in the tables below are for illustrative purposes only and represent hypothetical results to guide researchers in data presentation.
Data Presentation
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Standard Bacterial Strains.
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | Positive | 25923 | 16 | 0.5 |
| Enterococcus faecalis | Positive | 29212 | 32 | 1 |
| Escherichia coli | Negative | 25922 | >128 | 0.015 |
| Pseudomonas aeruginosa | Negative | 27853 | >128 | 0.25 |
Table 2: Illustrative Zone of Inhibition Data for this compound using Agar Well Diffusion.
| Bacterial Strain | Gram Stain | ATCC Number | Zone of Inhibition (mm) - this compound (50 µ g/well ) | Zone of Inhibition (mm) - Gentamicin (10 µ g/disc ) |
| Staphylococcus aureus | Positive | 25923 | 18 | 25 |
| Bacillus subtilis | Positive | 6633 | 20 | 28 |
| Escherichia coli | Negative | 25922 | 0 | 22 |
| Klebsiella pneumoniae | Negative | 13883 | 0 | 20 |
Table 3: Illustrative Minimum Bactericidal Concentration (MBC) of this compound.
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | Positive | 25923 | 16 | 32 | 2 | Bactericidal |
| Enterococcus faecalis | Positive | 29212 | 32 | >128 | >4 | Tolerant |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a novel compound.[1][2][3][4]
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile DMSO (vehicle control)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Preparation:
-
Add 100 µL of CAMHB to wells in columns 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound).
-
Column 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. This brings the total volume in each well to 200 µL and halves the concentration of the compound, achieving the final test concentrations. Do not add bacteria to column 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1]
-
Agar Well Diffusion Assay
This method is a preliminary test to quickly screen for antibacterial activity.[5][6]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
This compound solution (e.g., 1 mg/mL in DMSO)
-
Bacterial strains adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Positive control antibiotic discs (e.g., Gentamicin 10 µg)
-
Sterile DMSO (negative control)
Procedure:
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Well Preparation:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically punch wells into the agar using a sterile cork borer.
-
-
Application of Test Compound:
-
Add a defined volume (e.g., 50 µL) of the this compound solution into a well.
-
Add the same volume of sterile DMSO into another well as a negative control.
-
Place a positive control antibiotic disc on the agar surface.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of complete growth inhibition around each well in millimeters (mm).
-
Minimum Bactericidal Concentration (MBC) Assay
This assay is performed after the MIC is determined to assess whether the compound kills the bacteria.[7][8][9][10]
Materials:
-
Results from the Broth Microdilution (MIC) assay
-
MHA plates
-
Sterile micropipette and tips
Procedure:
-
Subculturing:
-
From the 96-well plate used for the MIC determination, select the well corresponding to the MIC and the wells with higher concentrations of this compound that showed no visible growth.
-
Also, select the growth control well.
-
-
Plating:
-
Using a calibrated loop or pipette, take a 10 µL aliquot from each selected well and plate it onto a separate MHA plate.
-
Spread the aliquot evenly across the surface of the agar.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Reading Results:
-
Interpretation:
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.
-
If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.
-
Visualizations
References
- 1. Antibacterial activity of sequentially extracted organic solvent extracts of fruits, flowers and leaves of Lawsonia inermis L. from Jaffna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. Defining the minimum inhibitory concentration of 22 rifamycins in iron limited, physiologic medium against Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae clinical isolates | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isolation of Streptomyces spp. Exhibiting Potent Antibiofilm Activity Against Clinically Isolated Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. ldh.la.gov [ldh.la.gov]
Application Notes and Protocols for Cytotoxicity Assays of Louisianin C Against Cancer Cell Lines
Note to the Researcher: Publicly available data on the cytotoxic activity of Louisianin C against a broad range of cancer cell lines is limited. Initial studies have identified this compound as a non-steroidal growth inhibitor of testosterone-responsive SC 115 cells, though its activity was noted as slight. Related compound, Louisianin A, demonstrated an IC50 value of 0.6 µg/ml on this same cell line. Furthermore, this compound has been observed to potently suppress tube formation in cultured vascular endothelial cells, suggesting potential anti-angiogenic properties.
The following application notes and protocols provide a generalized framework for assessing the cytotoxicity of a novel compound, such as this compound, against various cancer cell lines. These protocols can be adapted and optimized for specific experimental needs.
Introduction
This compound is a natural product isolated from Streptomyces sp. WK-4028. Preliminary studies suggest it may possess growth-inhibitory properties. To characterize the anticancer potential of this compound, it is essential to determine its cytotoxic effects on a panel of human cancer cell lines. This document outlines the protocols for conducting cytotoxicity assays, presenting the data, and visualizing the potential mechanisms of action.
Data Presentation: Cytotoxicity of this compound
A crucial step in evaluating an anticancer compound is the determination of its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. This data should be compiled into a clear and organized table for comparative analysis across different cancer cell lines and exposure times.
Table 1: IC50 Values of this compound against various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 | Breast | 24 | Data |
| 48 | Data | ||
| 72 | Data | ||
| e.g., A549 | Lung | 24 | Data |
| 48 | Data | ||
| 72 | Data | ||
| e.g., HCT116 | Colon | 24 | Data |
| 48 | Data | ||
| 72 | Data | ||
| e.g., HeLa | Cervical | 24 | Data |
| 48 | Data | ||
| 72 | Data |
Experimental Protocols
Two common and reliable methods for assessing cytotoxicity are the MTT assay and the Sulforhodamine B (SRB) assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid
-
1% (v/v) Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the desired incubation time, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Protein-Bound Dye Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Shake the plate on an orbital shaker for 5-10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability as described for the MTT assay and determine the IC50 value.
-
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a cytotoxicity assay.
Caption: General workflow for in vitro cytotoxicity assays.
Potential Signaling Pathway: Apoptosis
Many anticancer compounds induce cell death through apoptosis. The following diagram illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways, which could be investigated as a potential mechanism of action for this compound.
Caption: Simplified overview of apoptosis signaling pathways.
Elucidating the Mechanism of Action of Novel Bioactive Compounds: A Methodological Guide
Introduction
The identification and characterization of novel bioactive compounds, such as the pyridyl natural product Louisianin C, is a critical endeavor in drug discovery. While the synthesis of this compound has been described, its biological mechanism of action remains to be fully elucidated. These application notes provide a comprehensive set of protocols and a strategic workflow for researchers and drug development professionals to systematically investigate the mechanism of action of a novel compound, using this compound as a hypothetical subject.
The following sections detail experimental procedures for assessing a compound's impact on key cellular processes, including cell viability, apoptosis, and cell cycle progression. Furthermore, we outline methods for identifying potential molecular targets and dissecting the involvement of major signaling pathways, such as the MAPK and PI3K/Akt pathways. This guide is intended to serve as a foundational resource for the preclinical investigation of new chemical entities.
Phase 1: Initial Phenotypic Screening & Cellular Effects
The initial phase of investigation focuses on characterizing the observable effects of the compound on cancer cell lines. This provides a broad understanding of the compound's biological activity and guides further mechanistic studies.
Cell Viability and Cytotoxicity Assessment
Objective: To determine the concentration-dependent effect of a test compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation:
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle) | 1.25 | 0.08 | 100 |
| 0.1 | 1.18 | 0.06 | 94.4 |
| 1 | 0.95 | 0.05 | 76.0 |
| 10 | 0.62 | 0.04 | 49.6 |
| 100 | 0.21 | 0.02 | 16.8 |
| Hypothetical data for a 48-hour treatment. |
Apoptosis Induction Analysis
Objective: To determine if the compound induces programmed cell death (apoptosis).
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within 1 hour.
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| Compound (IC50) | 60.5 | 25.3 | 14.2 |
| Compound (2x IC50) | 35.8 | 48.9 | 15.3 |
| Hypothetical data for a 24-hour treatment. |
Cell Cycle Analysis
Objective: To determine if the compound causes cell cycle arrest at a specific phase.
Protocol: Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment: Treat cells with the compound as described for the apoptosis assay.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
-
G0/G1 phase: 2n DNA content
-
S phase: Between 2n and 4n DNA content
-
G2/M phase: 4n DNA content
-
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.4 | 20.1 | 14.5 |
| Compound (IC50) | 25.1 | 15.3 | 59.6 |
| Hypothetical data suggesting G2/M arrest. |
Phase 2: Target Identification and Pathway Analysis
Following the initial characterization of the compound's cellular effects, the next phase focuses on identifying the molecular targets and signaling pathways involved.
Western Blot Analysis of Key Signaling Pathways
Objective: To investigate the effect of the compound on the activation state of proteins in the MAPK and PI3K/Akt signaling pathways.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound for various time points (e.g., 0, 15, 30, 60 minutes) or concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Target Identification using Affinity-Based Methods
Objective: To identify the direct binding partners of the compound within the cell.
Protocol: Affinity Pulldown Assay (Conceptual)
Note: This protocol requires chemical modification of the compound to attach a linker and a tag (e.g., biotin) without abolishing its activity.
-
Bait Preparation: Synthesize a biotinylated version of the test compound.
-
Cell Lysis: Prepare a native cell lysate from untreated cells.
-
Binding: Incubate the cell lysate with the biotinylated compound. As a control, incubate another aliquot of the lysate with biotin alone.
-
Pulldown: Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotinylated compound and its binding partners.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Analysis by Mass Spectrometry: Identify the eluted proteins by LC-MS/MS.
-
Validation: Validate the identified targets using techniques such as Western blotting, cellular thermal shift assays (CETSA), or surface plasmon resonance (SPR).
Visualizations: Workflows and Signaling Pathways
Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.
Caption: Overview of the MAPK and PI3K/Akt signaling pathways.
Application Notes & Protocol: HPLC Purification of Louisianin C
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Louisianin C, a trisubstituted pyridyl natural product, using High-Performance Liquid Chromatography (HPLC). The following methodology is based on established principles for the separation of pyridine alkaloids and other small molecule natural products by reverse-phase chromatography.
Introduction
This compound is a member of a small family of alkaloids isolated from Streptomyces species.[1] As a 3,4,5-trisubstituted pyridyl natural product, its purification is essential for further biological and pharmacological studies. Reverse-phase HPLC (RP-HPLC) is a highly effective technique for the isolation and purification of such compounds due to its high resolution and reproducibility. This protocol outlines a robust RP-HPLC method for obtaining high-purity this compound.
Experimental Protocol
This protocol is designed for the purification of this compound from a crude extract or a post-synthesis reaction mixture.
1. Materials and Reagents
-
Sample: Crude extract containing this compound
-
Solvents:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), HPLC grade
-
-
Solid Phase Extraction (SPE): C18 cartridges (optional, for pre-purification)
2. Instrumentation and Columns
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
HPLC Column: A reverse-phase C18 column is recommended. Typical dimensions for semi-preparative purification are 10 mm x 250 mm with 5 µm particle size.
-
Analytical HPLC: An analytical C18 column (e.g., 4.6 mm x 150 mm, 5 µm) for method development and fraction analysis.
3. Sample Preparation
-
Dissolution: Dissolve the crude extract containing this compound in a minimal amount of a suitable solvent. A mixture of water and methanol or acetonitrile is a good starting point. Sonication may be used to aid dissolution.
-
Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Pre-purification (Optional): For complex crude extracts, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to remove highly polar or non-polar impurities prior to HPLC.
4. HPLC Method Development and Purification
Method development should initially be performed on an analytical scale to optimize the separation before scaling up to a preparative or semi-preparative scale.
4.1. Analytical Method
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) TFA in Ultrapure Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm and 254 nm. Pyridine and its derivatives typically show absorbance in these regions.[2][3] A DAD is useful to identify the optimal wavelength. |
| Injection Volume | 10-20 µL |
4.2. Semi-Preparative Purification Method
Once the retention time of this compound is determined using the analytical method, the gradient can be optimized and the method scaled up for purification.
| Parameter | Recommended Condition |
| Column | C18, 10 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) TFA in Ultrapure Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient | Optimized based on the analytical run. For example, a shallower gradient around the elution time of this compound (e.g., 30-50% B over 20 minutes). |
| Flow Rate | 4.0-5.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm and 254 nm |
| Injection Volume | 0.5-2.0 mL, depending on sample concentration and column loading capacity. |
5. Fraction Collection and Post-Purification Processing
-
Collection: Collect fractions corresponding to the peak of this compound.
-
Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.
-
Solvent Evaporation: Pool the pure fractions and remove the HPLC solvents using a rotary evaporator or a lyophilizer.
-
Final Product: The resulting purified this compound can be stored as a solid or in a suitable solvent at low temperature.
Data Presentation
The following table summarizes the expected chromatographic parameters for the purification of this compound. These values are illustrative and may vary depending on the specific instrumentation and conditions used.
| Parameter | Analytical Scale | Semi-Preparative Scale |
| Column Dimensions | 4.6 mm x 150 mm | 10 mm x 250 mm |
| Flow Rate | 1.0 mL/min | 4.5 mL/min |
| Expected Retention Time | 15-20 min (example) | 18-25 min (example) |
| Peak Purity (Post-Purification) | >95% | >95% |
| Typical Yield | N/A | Dependent on crude sample |
Visualizations
Workflow for HPLC Purification of this compound
Caption: Workflow diagram illustrating the key steps in the HPLC purification of this compound.
Logical Relationship of HPLC Parameters
Caption: Interrelationship of key parameters in the HPLC method for optimal purification.
References
Application Notes and Protocols for the Analytical Characterization of Louisianin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Louisianin C is a naturally occurring, 3,4,5-trisubstituted pyridyl compound isolated from Streptomyces sp. WK-4028.[1] It has demonstrated activity as a non-steroidal growth inhibitor of testosterone-responsive SC 115 cells, indicating its potential as a therapeutic agent.[1] Robust and reliable analytical methods are crucial for the characterization, quantification, and quality control of this compound in research and drug development settings. These application notes provide detailed protocols for the comprehensive analytical characterization of this compound using modern chromatographic and spectroscopic techniques.
Chemical Information:
| Property | Value |
| Chemical Name | 4-allyl-6,7-dihydrocyclopenta[c]pyridin-5(1H)-one |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| CAS Number | 162936-74-1 |
I. High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method is presented below, which is suitable for the separation of this compound from potential impurities and degradation products.
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of a this compound sample and to quantify its concentration.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1% v/v)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a known concentration (e.g., 0.1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 262 nm[2] |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
-
Analysis:
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Analyze the resulting chromatograms to determine the retention time and peak area of this compound.
-
-
Data Presentation:
Table 1: HPLC Purity Analysis of this compound (Hypothetical Data)
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 5.2 | 15,000 | 0.5 | Impurity A |
| 2 | 12.8 | 2,955,000 | 98.5 | This compound |
| 3 | 15.1 | 30,000 | 1.0 | Impurity B |
Table 2: Quantification of this compound (Hypothetical Data)
| Sample ID | Injection Volume (µL) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 10 | 50,000 | 10 |
| Standard 2 | 10 | 250,000 | 50 |
| Standard 3 | 10 | 500,000 | 100 |
| Sample X | 10 | 375,000 | 75 |
Workflow Diagram: HPLC Analysis
II. Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight and obtain fragmentation data for the structural elucidation of this compound.
Instrumentation:
-
LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
HPLC system as described in the previous section.
Reagents:
-
Same as for HPLC analysis.
Procedure:
-
LC Conditions: Use the same HPLC conditions as described in the previous section to ensure good separation before MS analysis.
-
MS Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Mass Range | m/z 50-500 |
| Collision Energy (for MS/MS) | Ramped from 10 to 40 eV |
-
Analysis:
-
Inject the this compound sample.
-
Acquire full scan MS data to determine the accurate mass of the molecular ion ([M+H]⁺).
-
Acquire MS/MS (or tandem MS) data for the protonated molecule to observe the fragmentation pattern.
-
-
Data Presentation:
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | 174.0913 | 174.0911 | -1.1 |
Table 4: Major MS/MS Fragments of this compound ([M+H]⁺ = 174.1) (Hypothetical)
| Fragment m/z | Proposed Structure/Loss |
| 146.1 | [M+H - C₂H₄]⁺ |
| 133.1 | [M+H - C₃H₅]⁺ |
| 118.1 | [M+H - C₃H₅ - CH₃]⁺ |
| 91.1 | Pyridinium fragment |
Diagram: Proposed MS/MS Fragmentation of this compound
III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete assignment of all proton and carbon signals in the this compound molecule.
Experimental Protocol: NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the complete structural assignment of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
This compound sample (5-10 mg)
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in approximately 0.6 mL of deuterated solvent in an NMR tube.
-
-
NMR Experiments:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings.
-
Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.
-
Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range proton-carbon correlations (2-3 bonds).
-
-
Data Presentation:
Table 5: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | - | - | 165.2 (C=O) |
| 2 | 7.15 | s | - | 138.5 |
| 3 | - | - | - | 125.0 |
| 4 | - | - | - | 145.1 |
| 5 | - | - | - | 198.5 (C=O) |
| 6 | 2.90 | t | 7.5 | 35.1 |
| 7 | 2.50 | t | 7.5 | 25.8 |
| 8 (allyl-CH₂) | 3.25 | d | 6.8 | 38.2 |
| 9 (allyl-CH) | 5.90 | m | - | 135.5 |
| 10 (allyl-CH₂) | 5.10 | m | - | 117.3 |
| 11 (NH) | 8.50 | br s | - | - |
Diagram: Logical Workflow for NMR Structure Elucidation
IV. Putative Signaling Pathway of this compound
This compound has been identified as a non-steroidal growth inhibitor of testosterone-responsive SC 115 cells. While the precise molecular mechanism has not been fully elucidated, a putative signaling pathway can be proposed based on its biological activity. It may interfere with the androgen receptor (AR) signaling pathway, which is critical for the growth of these cells.
Diagram: Putative Signaling Pathway of this compound
Disclaimer: The quantitative data and the signaling pathway presented in these application notes are hypothetical and for illustrative purposes. Actual experimental results may vary. These protocols should be validated in the user's laboratory for their specific application.
References
Application Notes and Protocols for Evaluating Louisianin C Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Louisianin C is a novel natural product with putative anti-cancer properties. Preliminary screenings suggest that its mechanism of action may involve the induction of apoptosis and the inhibition of cell proliferation in tumor cells. These application notes provide a comprehensive suite of cell-based assays to rigorously evaluate the efficacy of this compound in vitro. The protocols detailed herein are designed to assess its cytotoxic and cytostatic effects, elucidate its mechanism of action, and determine its potential as a therapeutic agent.
Assessment of Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[1][2]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Hypothetical IC50 Values of this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| MCF-7 (Breast Cancer) | 48 | 12.5 |
| A549 (Lung Cancer) | 48 | 25.8 |
| HeLa (Cervical Cancer) | 48 | 18.2 |
| HCT116 (Colon Cancer) | 48 | 9.7 |
Evaluation of Apoptosis: Annexin V/Propidium Iodide (PI) Staining
The Annexin V/PI assay is a widely used method to detect apoptosis by flow cytometry. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[4][5][6]
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation: Hypothetical Apoptosis Induction by this compound in HCT116 Cells (48h)
| Treatment | Quadrant | Cell Population | Percentage of Cells |
| Vehicle Control | Lower Left (Annexin V-/PI-) | Live Cells | 95.2% |
| Lower Right (Annexin V+/PI-) | Early Apoptotic Cells | 2.1% | |
| Upper Right (Annexin V+/PI+) | Late Apoptotic/Necrotic Cells | 1.5% | |
| Upper Left (Annexin V-/PI+) | Necrotic Cells | 1.2% | |
| This compound (9.7 µM) | Lower Left (Annexin V-/PI-) | Live Cells | 45.8% |
| Lower Right (Annexin V+/PI-) | Early Apoptotic Cells | 35.7% | |
| Upper Right (Annexin V+/PI+) | Late Apoptotic/Necrotic Cells | 15.3% | |
| Upper Left (Annexin V-/PI+) | Necrotic Cells | 3.2% |
Assessment of Long-Term Proliferative Capacity: Clonogenic Assay
The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. A colony is defined as consisting of at least 50 cells. This assay is the method of choice to determine cell reproductive death after treatment with cytotoxic agents.[7][8][9]
Experimental Protocol: Clonogenic Assay
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Compound Treatment: Allow the cells to attach overnight, then treat with various concentrations of this compound for 24 hours.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate for 1-3 weeks, depending on the cell line, until visible colonies are formed in the control wells.[7]
-
Fixation and Staining: Gently wash the colonies with PBS. Fix the colonies with a solution of 10% neutral buffered formalin or methanol for 15-30 minutes. Stain with 0.5% crystal violet solution for 30-60 minutes.[8]
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
Data Presentation: Hypothetical Clonogenic Survival of HCT116 Cells Treated with this compound
| This compound (µM) | Plating Efficiency (%) | Surviving Fraction |
| 0 (Control) | 85 | 1.00 |
| 1 | 68 | 0.80 |
| 5 | 38 | 0.45 |
| 10 | 13 | 0.15 |
Analysis of Cell Cycle Distribution: Propidium Iodide Staining
Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a powerful tool to assess the effect of a compound on cell cycle progression. PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]
Experimental Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[10]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[10]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Data Presentation: Hypothetical Cell Cycle Distribution of HCT116 Cells Treated with this compound (24h)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 55.4 | 28.1 | 16.5 | 1.8 |
| This compound (9.7 µM) | 25.2 | 15.3 | 48.9 | 10.6 |
Visualizations
Caption: Proposed extrinsic and intrinsic apoptotic signaling pathway induced by this compound.
Caption: General experimental workflow for the evaluation of this compound efficacy.
Caption: Logical flow demonstrating how each assay contributes to the overall efficacy assessment.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Clonogenic Assay [bio-protocol.org]
- 8. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols for Louisianin C in Antimicrobial Drug Discovery: Information Currently Unavailable
A comprehensive review of publicly available scientific literature reveals a significant gap in the documentation of the antimicrobial properties of Louisianin C, a 3,4,5-trisubstituted pyridyl natural product. While the chemical synthesis of this compound has been described, detailed studies on its antimicrobial activity, including quantitative data such as Minimum Inhibitory Concentrations (MICs), specific mechanisms of action, and standardized experimental protocols for its evaluation, are not readily accessible.
This compound belongs to a class of compounds known as pyridine alkaloids.[1][2] While some pyridine derivatives have shown promising antimicrobial activity against a range of pathogens, specific data for this compound remains elusive.[3][4] The synthesis of this compound has been achieved, indicating that the compound can be produced for biological evaluation.[1][5] However, the subsequent in-depth studies to characterize its potential as an antimicrobial agent do not appear to be published in the scientific literature accessed.
For researchers, scientists, and drug development professionals interested in the antimicrobial potential of this compound, this lack of data presents both a challenge and an opportunity. The absence of established protocols and activity data means that foundational research is required.
Future Directions for Research
Should researchers pursue the investigation of this compound for antimicrobial drug discovery, the following experimental workflow would be a logical starting point. This proposed workflow is based on standard antimicrobial drug discovery protocols and is not based on any existing data for this compound.
Caption: Proposed experimental workflow for the antimicrobial evaluation of this compound.
General Protocols for Preliminary Antimicrobial Assessment
For researchers who have synthesized this compound and wish to conduct preliminary screening, the following general protocols can be adapted.
Table 1: General Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
| Step | Procedure | Details |
| 1 | Prepare Bacterial Inoculum | Select a fresh bacterial colony from an agar plate and suspend it in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final working concentration (typically 5 x 10⁵ CFU/mL). |
| 2 | Prepare this compound Dilutions | Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium to achieve the desired concentration range. |
| 3 | Inoculation | Add the standardized bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound. Include positive (no compound) and negative (no bacteria) controls. |
| 4 | Incubation | Incubate the microtiter plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many common bacteria). |
| 5 | Determine MIC | The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀). |
Table 2: General Protocol for Cytotoxicity Assessment using MTT Assay
| Step | Procedure | Details |
| 1 | Cell Seeding | Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight. |
| 2 | Compound Treatment | Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin). |
| 3 | Incubation | Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator. |
| 4 | MTT Addition | Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. |
| 5 | Formazan Solubilization & Measurement | Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. |
Conclusion
While this compound is a structurally interesting natural product, its potential as an antimicrobial agent remains unexplored in the public domain. The information necessary to create detailed application notes and protocols for its use in antimicrobial drug discovery is currently unavailable. The scientific community would benefit from primary research to determine the antimicrobial spectrum and mechanism of action of this compound. The general protocols provided here can serve as a starting point for such an investigation.
References
- 1. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A 3-alkylpyridine-bearing alkaloid exhibits potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with no detectable resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 5. Item - Synthesis of this compound - figshare - Figshare [figshare.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Louisianin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Louisianin C. The content is based on the first reported total synthesis by Kelly et al. and aims to address specific experimental challenges to improve reproducibility and yield.
Experimental Workflow
The following diagram outlines the six-step total synthesis of this compound from 3,5-dibromopyridine.
Caption: Total synthesis workflow for this compound.
Summary of Yields
The following table summarizes the reported yields for each step in the total synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reported Yield (%) |
| 1 | Ortho-lithiation and Silylation | 3,5-Dibromopyridine | 3,5-Dibromo-4-(trimethylsilyl)pyridine | 83 |
| 2 | Palladium-Catalyzed Allylation | 3,5-Dibromo-4-(trimethylsilyl)pyridine | 3,5-Diallyl-4-(trimethylsilyl)pyridine | 96 |
| 3 | Hydroboration-Oxidation | 3,5-Diallyl-4-(trimethylsilyl)pyridine | 3-Allyl-5-(3-hydroxypropyl)-4-(trimethylsilyl)pyridine | 43 |
| 4 | IBX Oxidation | 3-Allyl-5-(3-hydroxypropyl)-4-(trimethylsilyl)pyridine | 3-[5-Allyl-4-(trimethylsilyl)pyridin-3-yl]propanal | Quantitative |
| 5 | Fluoride-Induced Cyclization | 3-[5-Allyl-4-(trimethylsilyl)pyridin-3-yl]propanal | Carbinol Intermediate | 32 |
| 6 | Oxidation | Carbinol Intermediate | This compound | Not specified |
| Overall | 3,5-Dibromopyridine | This compound | ~11 |
Troubleshooting Guides and FAQs
Step 1: Ortho-lithiation and Silylation
Q1: My ortho-lithiation reaction is giving a low yield of the desired silylated product. What could be the issue?
A1: Low yields in this step can often be attributed to several factors:
-
Moisture: Organolithium reagents like LDA are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and all solvents and reagents are anhydrous.
-
Temperature Control: The lithiation is performed at -78 °C (a dry ice/acetone bath). If the temperature rises, side reactions, including decomposition of the lithiated intermediate, can occur.
-
LDA Quality: The quality of your LDA is crucial. It is best to use freshly prepared LDA or a recently purchased, properly stored commercial solution. The n-butyllithium used to prepare the LDA should also be titrated to determine its exact concentration.
-
Addition Rate: Slow, dropwise addition of n-butyllithium to diisopropylamine and subsequent slow addition of the resulting LDA solution to the dibromopyridine is important to maintain temperature control and avoid localized heating.
Q2: I am observing the formation of multiple products in my silylation step. How can I improve the selectivity?
A2: The formation of multiple products suggests that the lithiation may not be completely regioselective or that side reactions are occurring.
-
Regioselectivity: The ortho-lithiation of 3,5-dibromopyridine is directed by the bromine atoms and is generally highly regioselective to the 4-position. If you are seeing other isomers, double-check your starting material and reaction temperature.
-
Di-silylation: While less common, the formation of a di-silylated product could occur if excess TMSCl is used or if the reaction is allowed to warm up prematurely.
-
Protonation: If the reaction is quenched with a protic source before the addition of TMSCl, you will recover the starting material. Ensure your quench is with a saturated aqueous solution of ammonium chloride after the addition of TMSCl.
Step 2: Palladium-Catalyzed Double Allylation
Q1: The palladium-catalyzed allylation is sluggish or incomplete. What are the common causes?
A1: Incomplete conversion in Stille-type couplings can be due to:
-
Catalyst Activity: The Pd(PPh₃)₂Cl₂ catalyst can degrade if not handled properly. Ensure it is stored under an inert atmosphere. It is also crucial to thoroughly degas the reaction mixture with nitrogen or argon before adding the catalyst to prevent oxidation of the Pd(0) species.
-
Reagent Purity: The allyltributyltin reagent should be pure. Impurities can poison the catalyst.
-
Solvent Quality: Use anhydrous, degassed DMF. Water can interfere with the catalytic cycle.
-
Temperature: The reaction is run at 100 °C. Ensure your reaction setup maintains this temperature consistently.
Q2: I am having difficulty removing the tin byproducts during purification. What is the best way to do this?
A2: Organotin byproducts can be challenging to remove. Here are a few strategies:
-
Fluoride Wash: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) can precipitate the tin as insoluble tributyltin fluoride, which can then be removed by filtration.
-
Column Chromatography: Careful column chromatography on silica gel can separate the desired product from the tin residues. Using a solvent system with a small amount of triethylamine can sometimes help.
-
Distillation: If your product is thermally stable, distillation of the crude product can be an effective way to remove non-volatile tin byproducts.
Step 3: Selective Monohydroboration-Oxidation
Q1: The hydroboration is producing a significant amount of the diol byproduct. How can I improve the selectivity for the mono-alcohol?
A1: The key to achieving monohydroboration is controlling the stoichiometry and reaction conditions.
-
Protecting the Pyridine Nitrogen: The use of BF₃·OEt₂ is critical. It complexes with the pyridine nitrogen, preventing it from reacting with the 9-BBN. This directs the hydroboration to the allyl groups.
-
Stoichiometry of 9-BBN: The original paper uses 1.2 equivalents of 9-BBN to achieve a 43% yield of the mono-alcohol with 45% recovery of the starting material. Increasing the equivalents of 9-BBN will lead to a higher conversion but will also significantly increase the formation of the diol. It is a trade-off between conversion and selectivity.
-
Slow Addition: Adding the 9-BBN solution dropwise at room temperature helps to control the reaction and can improve selectivity.
Q2: The workup of the hydroboration-oxidation is complicated. Are there any tips for a cleaner workup?
A2: The workup involves quenching excess borane and then oxidation.
-
Cleavage of the BF₃-Pyridine Complex: The addition of TMEDA is important to break the BF₃-pyridine complex before oxidation.
-
Oxidation: The use of alkaline hydrogen peroxide (NaOH and H₂O₂) should be done carefully at 0 °C to control the exothermic reaction.
-
Quenching Excess Peroxide: It is crucial to quench all excess hydrogen peroxide with a saturated solution of sodium sulfite before extraction. Peroxide test strips are useful to confirm the complete quench.
Step 4: IBX Oxidation
Q1: I am concerned about the explosive nature of IBX. What are the necessary safety precautions?
A1: IBX is known to be explosive under impact or when heated above 200 °C.[1][2]
-
Handling: Always handle IBX behind a blast shield. Avoid grinding or subjecting it to mechanical shock.
-
Storage: Store IBX in a cool, dry place, away from flammable materials. Commercial IBX is often stabilized with benzoic acid and isophthalic acid to reduce its shock sensitivity.[2]
-
Scale: It is advisable to run small-scale reactions first to become familiar with the reagent's behavior.
Q2: IBX has poor solubility in most organic solvents. How does this affect the reaction, and what is the best solvent to use?
A2: The original synthesis uses DMSO, in which IBX is soluble. However, IBX can be used as a suspension in other solvents.[3][4]
-
DMSO as Solvent: DMSO facilitates a homogeneous reaction. However, it can be difficult to remove during workup.
-
Heterogeneous Oxidation: IBX can be used as a suspension in solvents like ethyl acetate or CH₂Cl₂. The reaction may require heating to proceed at a reasonable rate. An advantage of this method is that the reduced byproduct, 2-iodosobenzoic acid (IBA), is also insoluble and can be removed by filtration along with excess IBX.[3][4]
Step 5: Fluoride-Induced Desilylation-Cyclization
Q1: The yield of my cyclization step is low. The original paper mentions that TBAT is superior to TBAF. Why is this the case?
A1: The choice of the fluoride source is critical for this key step.
-
Anhydrous Conditions: Tetrabutylammonium triphenylsilyldifluoride (TBAT) is an anhydrous source of fluoride ions. In contrast, tetrabutylammonium fluoride (TBAF) is typically available as a hydrate, and the presence of water can lead to side reactions, such as protonation of the generated carbanion intermediate, which would prevent cyclization.[5]
-
Basicity: TBAF is more basic than TBAT. The higher basicity of TBAF can promote undesired side reactions, such as enolization or decomposition of the aldehyde starting material.[5]
Q2: How can I ensure the success of this cyclization?
A2:
-
Anhydrous Reagents and Solvents: Use anhydrous THF and ensure your starting aldehyde is free of moisture.
-
High-Quality TBAT: Use a reliable source of TBAT.
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidation and moisture contamination.
Experimental Protocols
Step 1: 3,5-Dibromo-4-(trimethylsilyl)pyridine
To a solution of diisopropylamine in THF at -78 °C under a nitrogen atmosphere is added n-butyllithium. After stirring for 5 minutes, a solution of 3,5-dibromopyridine in THF is added dropwise. After another 5 minutes, trimethylsilyl chloride is added in one portion. The reaction is monitored by TLC and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, dried, and purified.
Step 2: 3,5-Diallyl-4-(trimethylsilyl)pyridine
A solution of 3,5-dibromo-4-(trimethylsilyl)pyridine and allyltributyltin in DMF is degassed with nitrogen for 30 minutes. Dichlorobis(triphenylphosphine)palladium(II) is then added, and the reaction is heated to 100 °C. After completion, the reaction is cooled, diluted with water, and extracted with diethyl ether. The organic layers are washed, dried, and purified.
Step 3: 3-Allyl-5-(3-hydroxypropyl)-4-(trimethylsilyl)pyridine
To a solution of 3,5-diallyl-4-(trimethylsilyl)pyridine in THF at 0 °C under nitrogen is added boron trifluoride diethyl etherate. A solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF is then added dropwise at room temperature, and the mixture is stirred overnight. The reaction is treated with N,N,N',N'-tetramethylethylenediamine, followed by cooling to 0 °C and addition of a solution of sodium hydroxide and hydrogen peroxide. Excess peroxide is quenched with sodium sulfite, and the product is extracted, dried, and purified.
Step 4: 3-[5-Allyl-4-(trimethylsilyl)pyridin-3-yl]propanal
To a solution of 3-allyl-5-(3-hydroxypropyl)-4-(trimethylsilyl)pyridine in DMSO at room temperature is added o-iodoxybenzoic acid (IBX). The reaction is monitored by TLC. Upon completion, the mixture is partitioned between water and CH₂Cl₂, and the organic layer is further processed to isolate the product.
Step 5: Carbinol Intermediate
To a solution of 3-[5-allyl-4-(trimethylsilyl)pyridin-3-yl]propanal in anhydrous THF under nitrogen is added tetrabutylammonium triphenylsilyldifluoride (TBAT). The reaction is stirred at room temperature until the starting material is consumed. The mixture is then quenched and worked up to yield the cyclized carbinol product.
Step 6: this compound
The carbinol intermediate is oxidized following the procedure of Ohmura et al. to yield this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the key fluoride-induced desilylation-cyclization step.
Caption: Mechanism of the fluoride-induced cyclization.
References
- 1. Safety Letter: Evaluation of the Popular Oxidant 2-Iodoxybenzoic Acid (IBX) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. audreyli.com [audreyli.com]
- 4. A simple and advantageous protocol for the oxidation of alcohols with O-iodoxybenzoic acid (IBX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organic chemistry - Desilylation mechanism with fluoride - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Synthesis of Trisubstituted Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of trisubstituted pyridines. The content is tailored for researchers, scientists, and professionals in drug development.
Section 1: Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which are subsequently oxidized to pyridines. While versatile, the reaction can be prone to low yields and side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch pyridine synthesis?
A1: The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] The reaction proceeds through the formation of a dihydropyridine intermediate, which is then oxidized to the final pyridine product. The driving force for the oxidation step is the formation of a stable aromatic ring.[1]
Q2: What are some common side reactions in the Hantzsch synthesis?
A2: Common side reactions include the formation of unexpected 1,2-dihydropyridine isomers instead of the desired 1,4-dihydropyridine, and incomplete oxidation leading to a mixture of dihydropyridine and pyridine.[2] Over-oxidation or harsh oxidation conditions can also lead to the degradation of the desired product, resulting in lower yields.[1] Dealkylation of 4-alkyl substituted dihydropyridines can also occur under certain conditions.[3]
Q3: How can I improve the yield of my Hantzsch synthesis?
A3: Optimizing reaction conditions is key to improving the yield. This includes the choice of catalyst, solvent, and reaction temperature.[4] Modern variations of the Hantzsch synthesis utilize microwave irradiation, ultrasound, or green solvents like water to improve yields and reduce reaction times.[1] The use of a suitable oxidizing agent is also crucial for the efficient conversion of the dihydropyridine intermediate to the final pyridine product.
Troubleshooting Guide
Problem: Low yield of the desired trisubstituted pyridine.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using TLC. If starting materials are still present, consider increasing the reaction time or temperature. |
| Inefficient oxidation of the dihydropyridine intermediate | Choose an appropriate oxidizing agent. Mild oxidants like iodine in refluxing methanol or stronger ones like chromium trioxide can be used.[1] Ensure the oxidant is added in the correct stoichiometric amount. |
| Side product formation | Optimize the reaction conditions to minimize the formation of byproducts. This may involve changing the solvent, catalyst, or temperature.[4] |
| Decomposition of product | If the product is sensitive to the reaction or workup conditions, consider using milder conditions or a modified workup procedure. |
Data Presentation: Effect of Catalyst on Hantzsch Synthesis Yield
The following table summarizes the effect of different acidic heterogeneous catalysts on the yield of a model Hantzsch reaction.
| Catalyst | Yield (%) | Reaction Time (h) |
| Nafion® NR-50 | 88 | 5 |
| Nafion® SAC-13 | 96 | 5 |
| Montmorillonite K30 | 72 | 4.5 |
| Dowex® 50W | 48 | 5.5 |
| Amberlyst® 15 | 68 | 5 |
| Data adapted from a study on the one-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives.[4][5] |
Experimental Protocol: Hantzsch Synthesis of a Trisubstituted Pyridine
This protocol describes a general procedure for the Hantzsch synthesis.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (2 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (10 mL)
-
Oxidizing agent (e.g., iodine, 1.2 mmol)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde, β-ketoester, and ammonium acetate in ethanol.
-
Reflux the mixture and monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Add the oxidizing agent and stir the mixture at room temperature or with gentle heating until the dihydropyridine intermediate is fully converted to the pyridine product (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Troubleshooting Low Yield in Hantzsch Synthesis
Caption: Troubleshooting workflow for low yield in Hantzsch pyridine synthesis.
Section 2: Guareschi-Thorpe Condensation
The Guareschi-Thorpe reaction is a versatile method for synthesizing substituted 2-pyridones, which can be precursors to trisubstituted pyridines. The reaction's success is often dependent on careful control of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key reactants in a Guareschi-Thorpe synthesis?
A1: The Guareschi-Thorpe synthesis typically involves the condensation of a cyanoacetamide or a cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of a base.[6][7]
Q2: What are common issues encountered in the Guareschi-Thorpe synthesis?
A2: A common issue is the formation of a complex mixture of products, leading to low yields of the desired pyridone.[8] This can be due to side reactions arising from the multiple reactive sites in the starting materials and intermediates. The reaction is also sensitive to pH.[8]
Q3: How can I improve the outcome of my Guareschi-Thorpe reaction?
A3: Using a buffered aqueous medium and a suitable nitrogen source like ammonium carbonate can significantly improve the yield and selectivity of the reaction.[9] Ammonium carbonate can act as both the nitrogen source and a pH regulator.[9]
Troubleshooting Guide
Problem: The Guareschi-Thorpe reaction is messy and gives a mixture of products.
| Possible Cause | Suggested Solution |
| Incorrect pH | The reaction is sensitive to pH. Running the reaction in a buffered aqueous medium can help control the pH and improve the outcome.[8] |
| Unsuitable nitrogen source | The choice of nitrogen source is critical. Ammonium carbonate has been shown to be effective as it can also help to control the pH.[9] |
| Suboptimal solvent | The solvent can influence the reaction pathway. Consider using an aqueous medium or a mixture of water and a co-solvent. |
| Side reactions | If a complex mixture of products is observed, consider modifying the reaction temperature or the order of addition of reagents to disfavor side reactions. |
Data Presentation: Optimization of Nitrogen Source in Guareschi-Thorpe Synthesis
The following table illustrates the effect of different nitrogen sources on the yield of a model Guareschi-Thorpe reaction in an aqueous medium at 80°C.
| Nitrogen Source (mmol) | Time (h) | Yield (%) |
| NH₄OAc (1) | 24 | 68 |
| (NH₄)₂CO₃ (1) | 24 | 75 |
| (NH₄)₂CO₃ (2) | 10 | 92 |
| Data adapted from a study on the advanced Guareschi-Thorpe synthesis of pyridines.[9][10] |
Experimental Protocol: Guareschi-Thorpe Synthesis of a Substituted 2-Pyridone
This protocol is a general procedure for the Guareschi-Thorpe synthesis in an aqueous medium.
Materials:
-
1,3-dicarbonyl compound (1 mmol)
-
Cyanoacetamide (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water (2 mL)
Procedure:
-
In a sealed vessel, combine the 1,3-dicarbonyl compound, cyanoacetamide, and ammonium carbonate in water.
-
Heat the mixture with stirring at 80-100°C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold water.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Logical Diagram for Guareschi-Thorpe Reaction Optimization
Caption: Logical approach to optimizing the Guareschi-Thorpe synthesis.
Section 3: C-H Functionalization for Trisubstituted Pyridine Synthesis
Direct C-H functionalization is a modern and efficient strategy for the synthesis of substituted pyridines. Palladium-catalyzed C-H arylation is a prominent example, but challenges such as regioselectivity and the formation of byproducts need to be addressed.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the C-H functionalization of pyridines?
A1: The main challenges include controlling the regioselectivity of the functionalization (i.e., at which position of the pyridine ring the new substituent is introduced) and preventing multiple functionalizations (e.g., diarylation).[11] The electronic properties of the pyridine ring and the substituents already present play a crucial role in determining the outcome of the reaction.[11][12]
Q2: What are common side products in palladium-catalyzed C-H arylation of pyridines?
A2: Common side products include isomers where the aryl group is attached to a different position on the pyridine ring than desired.[11] In some cases, diarylated or other over-functionalized products can also be formed.[13]
Q3: How can I control the regioselectivity of C-H arylation on a pyridine ring?
A3: Regioselectivity can be controlled by several factors, including the choice of catalyst and ligands, the electronic nature of the substituents on the pyridine ring, and the reaction conditions.[11] For example, electron-withdrawing groups at the 3-position of pyridine tend to direct arylation to the 4-position.[11]
Troubleshooting Guide
Problem: Poor regioselectivity or formation of multiple products in palladium-catalyzed C-H arylation.
| Possible Cause | Suggested Solution |
| Electronic effects of substituents | The electronic nature of the substituents on the pyridine ring directs the position of C-H activation. Consider the electronic properties of your substrate to predict the most likely site of arylation.[11] |
| Steric hindrance | Bulky substituents on the pyridine ring or the aryl halide can influence the regioselectivity by sterically blocking certain positions. |
| Inappropriate ligand | The choice of ligand for the palladium catalyst can have a significant impact on the regioselectivity and efficiency of the reaction. Consider screening different phosphine or N-heterocyclic carbene (NHC) ligands. |
| Over-arylation | To minimize the formation of diarylated products, consider using a smaller excess of the aryl halide or lowering the reaction temperature. |
Data Presentation: Substituent Effects on Regioselectivity of Pyridine C-H Arylation
The following table illustrates how different substituents on the pyridine ring influence the regioselectivity of palladium-catalyzed C-H arylation.
| Pyridine Substrate | Major Arylation Position | Minor Arylation Position(s) |
| 3-Nitropyridine | C4 | C5 |
| 4-Nitropyridine | C3 | - |
| 3-Cyanopyridine | C4 | C2, C5 |
| 4-Chloropyridine | C3 | - |
| Data based on studies of palladium-catalyzed C-H arylation of electron-deficient pyridines.[11] |
Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Arylation
This protocol is for an intramolecular C-H arylation of a pyridine derivative.
Materials:
-
Pyridine derivative with an N-aryl bromide moiety (0.1 mmol)
-
Pd(OAc)₂ (10 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (0.3 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.1 mmol)
-
N,N-Dimethylacetamide (DMA) (3 mL)
Procedure:
-
To a screw-capped test tube, add the pyridine derivative, Pd(OAc)₂, PPh₃, K₂CO₃, and TBAB.
-
Add DMA to the tube and seal it.
-
Stir the mixture at 110°C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[14]
Decision Tree for Optimizing Regioselectivity in C-H Arylation
Caption: Decision tree for improving regioselectivity in C-H arylation of pyridines.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 7. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C-H arylation of pyridines: high regioselectivity as a consequence of the electronic character of C-H bonds and heteroarene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 14. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Louisianin C Purification
Welcome to the technical support center for the purification of Louisianin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the isolation and purification of this pyridyl natural product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically isolated?
This compound is a 3,4,5-trisubstituted pyridyl natural product.[1][2] It belongs to a class of compounds known as alkaloids, which are nitrogen-containing organic compounds of natural origin. While a total synthesis has been described, this compound is expected to be isolated from fermentation broths of Streptomyces species, which are known producers of a wide array of secondary metabolites.[1][3]
Q2: What are the general steps for purifying this compound from a Streptomyces fermentation broth?
A general workflow for the purification of a secondary metabolite like this compound from a Streptomyces culture includes the following steps:
-
Extraction: The fermentation broth is typically extracted with an organic solvent, such as ethyl acetate, to separate the desired compound from the aqueous medium.[4][5]
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is then subjected to one or more chromatographic steps to isolate this compound from other metabolites. This often involves silica gel column chromatography followed by further purification using High-Performance Liquid Chromatography (HPLC).[6][7]
Q3: What are the key challenges in purifying this compound?
Being a pyridyl alkaloid, the purification of this compound can present several challenges:
-
Low Abundance: Natural products are often produced in small quantities, making isolation challenging.
-
Complex Mixtures: The crude extract from Streptomyces contains a multitude of other secondary metabolites with similar chemical properties.[3]
-
Compound Stability: Pyridine derivatives can be sensitive to pH and may degrade under certain conditions.[8]
-
Chromatographic Issues: Peak tailing and poor resolution are common problems during the HPLC purification of nitrogen-containing compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Low Yield of Crude Extract
| Possible Cause | Suggested Solution |
| Inefficient extraction from fermentation broth. | Optimize the solvent system for extraction. A mixture of polar and non-polar solvents might be more effective. Ensure thorough mixing during extraction. Perform multiple extractions of the aqueous phase. |
| Degradation of this compound during extraction. | Maintain a neutral or slightly acidic pH during extraction. Avoid prolonged exposure to high temperatures when concentrating the extract. |
| Suboptimal fermentation conditions leading to low production. | Review and optimize the fermentation medium composition, pH, temperature, and incubation time for the Streptomyces strain.[9] |
Problem 2: Poor Separation in Silica Gel Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate solvent system. | Perform a systematic solvent screen using Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation of the target compound from impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or a mixture with methanol) is often effective. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. The amount of sample should typically be 1-5% of the weight of the silica gel. |
| Irregular column packing. | Ensure the silica gel is packed uniformly in the column to avoid channeling. A slurry packing method is generally preferred. |
Problem 3: HPLC Purification Issues - Peak Tailing and Broad Peaks
| Possible Cause | Suggested Solution |
| Strong interaction of the basic pyridine nitrogen with residual silanols on the silica-based C18 column. | Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase (e.g., 0.1% v/v) to mask the silanol groups. Alternatively, use a base-deactivated HPLC column. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. For basic compounds like this compound, a slightly acidic mobile phase (e.g., pH 3-5 using formic acid or acetic acid) can improve peak shape by protonating the analyte. |
| Column overloading. | Reduce the concentration of the sample being injected. |
| Presence of co-eluting impurities. | Optimize the gradient elution profile or try a different stationary phase (e.g., phenyl-hexyl or a different brand of C18). |
Experimental Protocols
Protocol 1: Extraction of this compound from Streptomyces Fermentation Broth
-
Centrifuge the Streptomyces fermentation broth (1 L) at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
Protocol 2: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel (e.g., 100 g, 230-400 mesh) in hexane and pack it into a glass column.
-
Dissolve the crude extract (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel.
-
Load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol if necessary.
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
Combine the fractions containing the compound of interest and concentrate under reduced pressure.
Protocol 3: Preparative HPLC Purification
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 4 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: Dependent on sample concentration and column capacity.
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and its identity by mass spectrometry and NMR.
Quantitative Data Summary
The following tables provide hypothetical but realistic data that might be obtained during the purification of this compound.
Table 1: Purification Summary
| Purification Step | Total Weight (mg) | Purity of this compound (%) | Yield (%) |
| Crude Extract | 1000 | 2 | 100 |
| Silica Gel Fraction | 150 | 15 | 90 |
| Preparative HPLC | 18 | >98 | 72 |
Table 2: HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time of this compound | ~12.5 min |
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common HPLC peak problems in this compound purification.
References
- 1. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. banglajol.info [banglajol.info]
Optimizing Louisianin C Synthesis: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the synthesis of Louisianin C. This document offers detailed experimental protocols, quantitative data summaries, and visual aids to address common challenges encountered during the synthesis of this promising alkaloid with noted antibacterial and anticancer properties.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic routes to this compound have been reported. The most prominent strategies include a six-step synthesis starting from 3,5-dibromopyridine, a route developed by Ching-Yao Chang employing selective metalation of 4-cyanopyridine followed by a Heck reaction, and a 1,2,4-triazine-based approach utilizing an inverse-electron-demand Diels-Alder reaction.[1][2] An additional route commences from 4-cyanopyridine and involves a key cyclization-decarboxylation sequence.
Q2: What are the known biological activities of this compound?
A2: this compound, along with other members of the louisianin family of alkaloids, has demonstrated both antibacterial and anticancer activities.[3] Specifically, it has been shown to be a non-steroidal growth inhibitor of testosterone-responsive SC 115 cells, suggesting potential applications in prostate cancer research.[3]
Q3: What is the proposed mechanism of action for this compound's biological activity?
A3: The precise molecular mechanism of action for this compound is still under investigation. Its inhibitory effect on testosterone-responsive cells suggests a potential interaction with androgen receptor signaling pathways. However, detailed studies elucidating the specific molecular targets and downstream signaling cascades are not yet extensively published. As a member of the alkaloid family, its mode of action could involve various cellular processes, including but not limited to enzyme inhibition, disruption of cellular membranes, or interference with nucleic acid and protein synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the well-established route starting from 3,5-dibromopyridine.
Problem 1: Low Yield in the Initial Ortho-lithiation and Silylation Step
-
Symptom: The yield of 3,5-dibromo-4-(trimethylsilyl)pyridine is significantly lower than the reported 83%.
-
Possible Causes & Solutions:
-
Incomplete Lithiation: The reaction of 3,5-dibromopyridine with lithium diisopropylamide (LDA) is highly sensitive to moisture and temperature. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The temperature should be strictly maintained at -78 °C during the addition of n-butyllithium to diisopropylamine and during the subsequent reaction with 3,5-dibromopyridine.
-
Side Reactions with Organolithium Reagents: Organolithium bases can sometimes lead to unwanted side reactions with pyridine derivatives.[2] Using freshly prepared LDA is crucial.
-
Inefficient Trapping of the Anion: After the formation of the lithiated intermediate, the addition of trimethylsilyl chloride should be rapid and efficient. Ensure the trimethylsilyl chloride is of high purity and added in a single portion as per the protocol.
-
Problem 2: Poor Conversion in the Palladium-Catalyzed Double Allylation
-
Symptom: The conversion of 3,5-dibromo-4-(trimethylsilyl)pyridine to 3,5-diallyl-4-(trimethylsilyl)pyridine is low, or significant amounts of starting material remain.
-
Possible Causes & Solutions:
-
Catalyst Inactivity: The dichlorobis(triphenylphosphine)palladium(II) catalyst can be sensitive to air and moisture. Ensure the catalyst is handled under an inert atmosphere. The reaction mixture should be thoroughly degassed before adding the catalyst.
-
Formation of Palladium Black: Precipitation of palladium black indicates catalyst decomposition and cessation of the catalytic cycle. This can be caused by impurities, incorrect stoichiometry, or excessively high temperatures. Ensure the purity of all reagents and solvents. Lowering the reaction temperature slightly or using a different palladium precursor and ligand system could be beneficial.
-
Ligand to Palladium Ratio: An incorrect ligand-to-palladium ratio can shut down the Heck reaction. While the original protocol uses a pre-formed complex, if preparing the catalyst in situ, careful control of this ratio is essential.
-
Problem 3: Complications during the Fluoride-Induced Desilylation-Cyclization
-
Symptom: The key cyclization step to form the carbinol intermediate proceeds with low yield or results in the formation of multiple unidentified byproducts.
-
Possible Causes & Solutions:
-
Incomplete Desilylation: The efficiency of the fluoride source is critical. Tetrabutylammonium fluoride (TBAF) is hygroscopic; using a freshly opened bottle or a standardized solution is recommended. Anhydrous conditions are generally preferred for this step to avoid protonation of the intermediate carbanion.
-
Side Reactions: The intermediate generated upon desilylation is a reactive carbanion. Potential side reactions include protonation by trace amounts of water or other protic sources, leading to a non-cyclized intermediate. Ensuring strictly anhydrous conditions can mitigate this.
-
Reaction Temperature and Time: The reaction is typically carried out at room temperature. Higher temperatures could lead to decomposition or side reactions. Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.
-
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound starting from 3,5-dibromopyridine, as adapted from the literature.
Synthesis of 3,5-dibromo-4-(trimethylsilyl)pyridine
-
To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (2.5 M in hexanes) dropwise.
-
Stir the resulting LDA solution for 5 minutes.
-
Add a solution of 3,5-dibromopyridine in anhydrous THF dropwise to the LDA solution at -78 °C.
-
After 5 minutes, add trimethylsilyl chloride in one portion.
-
Monitor the reaction by TLC. After approximately 25 minutes, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Reagent/Solvent | Molar Equivalent |
| 3,5-Dibromopyridine | 1.0 |
| Diisopropylamine | 1.02 |
| n-Butyllithium | 1.0 |
| Trimethylsilyl chloride | 1.4 |
| THF | Anhydrous |
Synthesis of 3,5-diallyl-4-(trimethylsilyl)pyridine
-
Dissolve 3,5-dibromo-4-(trimethylsilyl)pyridine and allyltributyltin in DMF and degas the solution with nitrogen for 30 minutes.
-
Add dichlorobis(triphenylphosphine)palladium(II) to the solution.
-
Heat the reaction mixture to 100 °C and monitor by TLC.
-
Upon completion, cool the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
| Reagent/Solvent | Molar Equivalent/mol% |
| 3,5-Dibromo-4-(trimethylsilyl)pyridine | 1.0 |
| Allyltributyltin | 3.0 |
| Dichlorobis(triphenylphosphine)palladium(II) | 10 mol% |
| DMF | Anhydrous |
Visualizations
Logical Workflow for this compound Synthesis
Caption: Synthetic workflow for this compound from 3,5-dibromopyridine.
Proposed Signaling Pathway Inhibition by this compound
Caption: Proposed mechanism of this compound in testosterone-responsive cells.
References
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Louisianin C
Welcome to the technical support center for synthetic Louisianin C. This resource is designed for researchers, scientists, and drug development professionals who are working with synthetic this compound and may be encountering lower-than-expected biological activity in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of this compound?
A1: The Louisianin family of alkaloids, to which this compound belongs, has reported antibacterial and anticancer activities. However, specific quantitative data such as IC50 (half-maximal inhibitory concentration) for anticancer effects or MIC (minimum inhibitory concentration) for antibacterial effects of this compound are not consistently reported in publicly available literature. As a general reference for related pyridine alkaloids, cytotoxic activities against cancer cell lines can range from nanomolar to micromolar concentrations. For antibacterial activity, MIC values can also vary widely depending on the bacterial strain. It is recommended to establish a positive control with a related, well-characterized compound if available, or to consult any specific bioactivity data provided with your synthetic sample.
Q2: My synthetic this compound shows significantly lower activity than expected. What are the potential causes?
A2: Low bioactivity of a synthetic compound can stem from several factors, broadly categorized into issues with the compound itself and issues with the experimental setup.
-
Compound-Related Issues:
-
Incorrect Structure: The final synthesized molecule may not be this compound. Rigorous structural verification is crucial.
-
Presence of Impurities: Residual reactants, solvents, or byproducts from the synthesis can interfere with the bioassay or dilute the concentration of the active compound.
-
Stereoisomers: If this compound has stereocenters, the synthesized mixture may contain inactive or less active stereoisomers.
-
Degradation: The compound may be unstable under your storage or experimental conditions (e.g., sensitive to light, pH, or temperature).
-
-
Experimental/Assay-Related Issues:
-
Assay Performance: The bioassay itself may not be performing optimally. This can include problems with cell health, reagent quality, or instrument calibration.
-
Compound Solubility: Poor solubility of your synthetic this compound in the assay medium can lead to an artificially low effective concentration.
-
Assay Interference: The compound may interfere with the assay readout technology (e.g., absorbance, fluorescence).
-
Incorrect Handling: Errors in weighing, dilution, or plating can lead to inaccurate results.
-
Q3: How can I confirm the identity and purity of my synthetic this compound?
A3: It is essential to thoroughly characterize your synthetic compound. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for confirming the chemical structure. Compare your spectra with published data for this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of your sample. A high-purity sample should show a single major peak. This technique can also be used for purification.
| Analytical Technique | Purpose | Expected Outcome for High-Quality this compound |
| 1H and 13C NMR | Structural Elucidation | Spectra match reported chemical shifts and coupling constants for this compound. |
| HRMS | Molecular Formula Confirmation | Measured mass is within a few ppm of the calculated exact mass. |
| HPLC | Purity Assessment | A single major peak, ideally >95% purity. |
Q4: What are some common impurities that might arise during the synthesis of this compound?
A4: The synthesis of this compound often involves palladium-catalyzed cross-coupling reactions. Common impurities can include:
-
Starting Materials: Unreacted starting materials from the final steps of the synthesis.
-
Homocoupling Products: Byproducts formed from the coupling of two identical molecules of a reactant.
-
Reduced or Oxidized Species: Side-products from unintended reduction or oxidation reactions.
-
Residual Catalyst: Traces of palladium or other metals used in the synthesis.
-
Solvents: Residual solvents from the reaction or purification steps.
Troubleshooting Guides
Guide 1: Low Anticancer Activity
If your synthetic this compound is showing low cytotoxicity in an anticancer assay (e.g., MTT, SRB), follow this troubleshooting workflow:
Guide 2: Low Antibacterial Activity
If your synthetic this compound is showing weak or no activity in an antibacterial assay (e.g., broth microdilution), consider the following steps:
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity in Adherent Cancer Cells
This protocol is a general guideline for assessing the cytotoxicity of synthetic this compound against adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of choice (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Synthetic this compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your synthetic this compound from the stock solution in a complete medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, carefully remove the medium.
-
Add 100 µL of fresh serum-free medium and 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the MTT solution.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol provides a general method for determining the MIC of synthetic this compound against a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well sterile microtiter plates
-
Synthetic this compound (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic
-
Sterile saline or PBS
-
McFarland standard (0.5)
-
Multichannel pipette
-
Plate shaker/incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a 2-fold serial dilution of your synthetic this compound in the broth medium directly in the 96-well plate.
-
The final volume in each well should be 50 µL before adding the inoculum.
-
Include a growth control (broth only, no compound) and a sterility control (broth only, no bacteria). Also, include a positive control antibiotic.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Data Interpretation:
| Well Condition | Interpretation |
| Clear | No bacterial growth. |
| Turbid | Bacterial growth. |
| Button at bottom | Bacterial pellet (growth). |
The MIC value is a critical parameter for evaluating the potency of an antibacterial compound.
Potential Signaling Pathway
While the exact molecular target of this compound is not well-established, many pyridine-containing natural products are known to interfere with fundamental cellular processes. Given its reported anticancer activity, a plausible (though hypothetical) mechanism could involve the disruption of cell signaling pathways that control cell proliferation and survival. One such common pathway is the MAPK/ERK pathway.
Louisianin C stability issues in aqueous solutions
Disclaimer: Publicly available data on the aqueous stability of Louisianin C is limited. The following troubleshooting guides and FAQs are based on established principles of chemical stability for organic molecules in aqueous solutions and draw parallels from well-studied compounds with known stability challenges, such as certain alkaloids and other natural products. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A1: The stability of organic compounds like this compound in aqueous media can be influenced by several factors.[1][2][3][4] These include:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation or lead to structural rearrangements.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[2]
-
Light: Exposure to light, particularly UV light, can induce phot-degradation.[2]
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Oxygen: Dissolved oxygen can lead to oxidative degradation of sensitive functional groups.[1][3]
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Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.[5]
-
Buffer Components: Certain buffer salts may interact with the compound of interest, affecting its stability.
Q2: How should I prepare and store aqueous solutions of this compound to maximize stability?
A2: To maximize the stability of your this compound solutions, consider the following best practices:
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Use High-Purity Water: Use deionized, distilled, or HPLC-grade water to minimize contaminants.
-
Work with Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment.
-
Optimize pH: Conduct a pH stability study (see Experimental Protocols) to determine the optimal pH range. Many organic molecules are most stable in slightly acidic conditions.[2][6]
-
Control Temperature: Store stock solutions at or below -20°C. For working solutions, keep them on ice and use them promptly.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2]
-
De-gas Solvents: To minimize oxidation, consider sparging your aqueous solvent with an inert gas like nitrogen or argon before dissolving the this compound.
-
Consider Chelating Agents: If metal ion contamination is suspected, the addition of a small amount of a chelating agent like EDTA may be beneficial.[7]
Q3: What are the visible signs of this compound degradation?
A3: Degradation of this compound may be indicated by:
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Color Change: A change in the color of the solution is a common indicator of chemical degradation.
-
Precipitation: The formation of a precipitate can indicate that the compound is degrading into less soluble products or that its own solubility has changed due to structural modification.
-
Cloudiness: A hazy or cloudy appearance can also suggest degradation or solubility issues.
Q4: Can I use common buffers with this compound? Which ones are recommended?
A4: The choice of buffer is critical. It is advisable to use buffers with a simple composition. Phosphate, citrate, or acetate buffers are common starting points. However, it is crucial to verify that the buffer components do not accelerate the degradation of this compound. A buffer stability study is recommended.
Troubleshooting Guides
Issue 1: My this compound solution has changed color.
| Possible Cause | Suggested Solution |
| Oxidation | Prepare fresh solutions using de-gassed water. Store under an inert atmosphere (e.g., nitrogen or argon). |
| pH Shift | Measure the pH of the solution. Ensure it is within the optimal stability range for this compound. Re-prepare the solution using a reliable buffer. |
| Photodegradation | Protect the solution from light at all times by using amber vials or covering the container with foil. |
Issue 2: A precipitate has formed in my this compound solution.
| Possible Cause | Suggested Solution |
| Low Solubility | Confirm the concentration is not above the solubility limit in your specific aqueous medium. Consider using a co-solvent if appropriate for your application. |
| Degradation Product | The precipitate may be a less soluble degradation product. This indicates significant instability. The solution should be discarded and prepared fresh under more stringent storage conditions (lower temperature, protection from light, etc.). |
| Buffer Incompatibility | The buffer components may be reacting with this compound. Try a different buffer system. |
Issue 3: I am observing a loss of biological activity in my experiments.
| Possible Cause | Suggested Solution |
| Chemical Degradation | This is a strong indicator of compound instability. Quantify the concentration of the active compound using an analytical method like HPLC or LC-MS before each experiment. Prepare fresh solutions and use them immediately. |
| Adsorption to Labware | Some compounds can adsorb to the surface of plastic or glass. Consider using low-adhesion microplates or vials. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles can degrade sensitive compounds. Aliquot your stock solution into single-use volumes to avoid repeated temperature cycling. |
Quantitative Data Summary (Illustrative)
The following tables present hypothetical stability data for a compound with characteristics potentially similar to this compound. This data is for illustrative purposes only.
Table 1: Effect of pH on Compound Stability
| pH | % Compound Remaining (24h at 25°C) | Visual Observation |
| 3.0 | 98% | Clear, colorless |
| 5.0 | 95% | Clear, colorless |
| 7.0 | 70% | Slight yellow tint |
| 9.0 | 45% | Yellow, slight precipitate |
Table 2: Effect of Temperature and Light on Compound Stability (at pH 5.0)
| Condition | % Compound Remaining (24h) |
| 4°C, Dark | 99% |
| 25°C, Dark | 95% |
| 25°C, Light | 80% |
| 37°C, Dark | 75% |
Experimental Protocols
Protocol 1: pH Stability Assessment
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 3 to 9.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol). Dilute the stock solution into each buffer to a final concentration suitable for your analytical method.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
Analysis: Immediately analyze the aliquots using a validated analytical method (e.g., HPLC-UV) to determine the concentration of remaining this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the degradation rate and optimal pH range.
Protocol 2: Photostability Assessment
-
Sample Preparation: Prepare the this compound solution in the buffer determined to be optimal from the pH stability study.
-
Experimental Setup: Divide the solution into two sets of transparent vials. Wrap one set completely in aluminum foil (dark control).
-
Exposure: Place both sets of vials in a photostability chamber with controlled light and temperature, or at a consistent distance from a standard laboratory light source.
-
Time Points and Analysis: At various time points, collect samples from both the light-exposed and dark control groups and analyze them to quantify the concentration of this compound.
-
Data Analysis: Compare the degradation rates between the light-exposed and dark control samples to determine the photosensitivity of this compound.
Visualizations
References
- 1. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. rjtcsonline.com [rjtcsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
Preventing degradation of Louisianin C during storage
Disclaimer: Louisianin C is a compound with limited publicly available data. The following guidelines are based on best practices for the storage and handling of flavonoids, a broad class of natural compounds to which this compound likely belongs. These recommendations should be considered as a starting point and may require optimization based on your experimental observations.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the optimal storage conditions for this compound? | For long-term storage, this compound should be stored as a solid at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For short-term storage of solutions, use an appropriate solvent, store at 2-8°C, and use within a few days. Avoid repeated freeze-thaw cycles. |
| What solvents are recommended for dissolving this compound? | Based on the general solubility of flavonoids, solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol are likely suitable. The choice of solvent will depend on the specific experimental requirements. It is crucial to use high-purity, anhydrous solvents to minimize degradation. |
| I see a change in the color of my this compound solution. What does this indicate? | A change in color, such as yellowing or browning, often indicates degradation of the compound. This can be caused by oxidation, exposure to light, or inappropriate pH. It is recommended to prepare fresh solutions for critical experiments if color change is observed. |
| How can I check the purity of my this compound sample? | The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4][5] |
| My experimental results with this compound are inconsistent. What could be the cause? | Inconsistent results can arise from the degradation of this compound during storage or handling. Ensure proper storage conditions are maintained and prepare fresh solutions for each experiment. Other factors could include variability in experimental conditions or interaction with other components in your assay. |
Troubleshooting Guides
Issue 1: Loss of Biological Activity
Symptoms:
-
Reduced or no effect in biological assays compared to previous batches.
-
Inconsistent dose-response curves.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Degradation due to improper storage | - Verify that the compound has been stored at the recommended temperature (-20°C or -80°C for solids) and protected from light. - For solutions, ensure they were stored at 2-8°C and used within a short timeframe. Avoid repeated freeze-thaw cycles. |
| Oxidation | - Store solid samples under an inert atmosphere (e.g., argon or nitrogen). - When preparing solutions, use degassed solvents. |
| pH Instability | - Check the pH of your experimental buffer. Flavonoids can be unstable in neutral or alkaline conditions.[4] Consider using a slightly acidic buffer if compatible with your assay. |
| Photodegradation | - Handle the compound and its solutions in a dark or low-light environment. Use amber-colored vials for storage. |
Issue 2: Appearance of Unknown Peaks in Analytical Chromatography
Symptoms:
-
Additional peaks observed in HPLC or LC-MS chromatograms that were not present in the initial analysis.
-
A decrease in the area of the main this compound peak.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Chemical Degradation | - The appearance of new peaks likely corresponds to degradation products. - Analyze the degradation products using LC-MS/MS to identify their structures and elucidate the degradation pathway. |
| Contamination | - Ensure all glassware and solvents are clean and of high purity. - Run a blank solvent injection to rule out contamination from the analytical system. |
| Reaction with Solvent | - Some solvents can react with the compound over time. Prepare fresh solutions before analysis. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
Objective: To determine the stability of this compound under different storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Aliquot the stock solution into several amber-colored vials.
-
Prepare working solutions by diluting the stock solution in the desired experimental buffer or solvent.
-
-
Storage Conditions to Test:
-
Temperature: -20°C, 4°C, and room temperature (20-25°C).
-
Light Exposure: Light vs. dark (wrap vials in aluminum foil).
-
pH: Prepare solutions in buffers with different pH values (e.g., pH 5, pH 7.4, pH 9).
-
-
Time Points for Analysis:
-
Analyze the samples at T=0 (immediately after preparation) and at subsequent time points (e.g., 24h, 48h, 1 week, 1 month).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient will need to be optimized.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound. A Diode Array Detector (DAD) can provide more comprehensive spectral data.[4]
-
Quantification: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the T=0 sample.
-
Data Presentation:
| Storage Condition | Time Point | % this compound Remaining | Appearance of Degradation Peaks (Yes/No) |
| -20°C, Dark | 1 week | ||
| 4°C, Dark | 1 week | ||
| Room Temp, Dark | 1 week | ||
| Room Temp, Light | 1 week | ||
| pH 5, 4°C, Dark | 48 hours | ||
| pH 7.4, 4°C, Dark | 48 hours | ||
| pH 9, 4°C, Dark | 48 hours |
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
Technical Support Center: Scaling Up the Synthesis of Louisianin C for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Louisianin C for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The first total synthesis of this compound was achieved in six steps with an 11% overall yield, starting from 3,5-dibromopyridine.[1][2] A key step in this synthesis is a fluoride-induced desilylation-cyclization.[1][2][3] An alternative synthetic route has also been developed involving a selective Heck reaction.
Q2: What are the major safety concerns when scaling up the synthesis of this compound?
A2: Several reagents used in the synthesis of this compound pose significant safety risks at a larger scale. Notably:
-
n-Butyllithium (n-BuLi): This reagent is highly pyrophoric and can ignite spontaneously on contact with air.[2][4][5][6] It also reacts violently with water.[2][6]
-
9-Borabicyclo[3.3.1]nonane (9-BBN): While stable for brief periods in the air, it is recommended to handle 9-BBN under an inert atmosphere, especially for storage and large-scale operations.[7]
-
o-Iodoxybenzoic acid (IBX): IBX is a potential explosive and requires cautious handling, particularly on a large scale.[1][8][9][10]
Q3: Are there alternatives to the hazardous reagents mentioned?
A3: While the documented synthesis uses these reagents, exploring alternative, safer reagents is a common strategy in process chemistry development. For the oxidation step, other less hazardous oxidizing agents could be investigated. For the lithiation step, alternative organometallic reagents or different synthetic strategies might be considered to avoid n-BuLi. However, any change in reagents would require re-optimization of the reaction conditions.
Q4: What are the expected challenges in purifying this compound at a larger scale?
A4: The original synthesis utilizes preparative thin-layer chromatography (TLC) for purification.[1][7] This method is not practical for large-scale production. Developing a scalable purification method, such as column chromatography or crystallization, will be necessary. Challenges may include identifying a suitable solvent system for crystallization or the large volumes of solvent required for column chromatography.
Troubleshooting Guides
Synthesis and Scale-Up
| Issue | Possible Cause | Suggested Solution |
| Low yield in the ortho-lithiation step | Incomplete reaction or degradation of n-BuLi. | Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use freshly titrated n-BuLi to ensure accurate concentration. Consider a slower addition of n-BuLi at -78°C. |
| Inconsistent results in the monohydroboration with 9-BBN | Decomposition of 9-BBN. | Store 9-BBN under an inert atmosphere and handle it quickly when exposed to air.[7] For solutions, ensure they are stored properly, as precipitation can occur at low temperatures, making it difficult to redissolve. |
| Difficulties with the IBX oxidation | Poor solubility of IBX. | IBX is known for its poor solubility in many organic solvents, with DMSO being a common choice.[1][8][9] Ensure vigorous stirring. Some studies suggest that the presence of a small amount of water can enhance the reactivity of IBX. |
| Low yield in the fluoride-induced cyclization | Presence of water when using TBAF. | The original synthesis notes that tetrabutylammonium triphenylsilyldifluoride (TBAT) gives superior yields compared to tetrabutylammonium fluoride (TBAF) because TBAT is anhydrous.[7] If using TBAF, ensure it is as anhydrous as possible, as water can interfere with the reaction. |
| Formation of multiple products in pyridine functionalization | Lack of regioselectivity. | The synthesis of substituted pyridines can often lead to mixtures of isomers. The documented synthesis of this compound utilizes a directed ortho-lithiation to control regioselectivity. If alternative methods are used, careful optimization and potentially the use of protecting groups may be necessary to achieve the desired isomer. |
Preclinical Studies (General Guidance)
Note: Specific preclinical data for this compound is not publicly available. The following is a general guide.
| Issue | Possible Cause | Suggested Solution |
| Poor aqueous solubility of this compound for in vitro/in vivo studies | Inherent lipophilicity of the molecule. | Conduct formulation studies to identify suitable solubilizing agents, such as cyclodextrins, co-solvents (e.g., DMSO, ethanol), or surfactants. Salt formation could also be explored to improve solubility. |
| High cytotoxicity in preliminary in vitro assays | Non-specific toxicity. | Perform mechanism of action studies to understand the basis of cytotoxicity. If the therapeutic target is known, design assays to measure on-target versus off-target effects. Medicinal chemistry efforts could be initiated to modify the structure to reduce non-specific toxicity while retaining desired activity. |
| Lack of in vivo efficacy | Poor pharmacokinetics (e.g., rapid metabolism, low bioavailability). | Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. If metabolism is rapid, identify the metabolic hotspots and consider structural modifications to block metabolic pathways. Formulation strategies can also be employed to improve bioavailability. |
| Unexpected toxicity in animal models | Off-target effects or toxic metabolites. | Conduct comprehensive toxicology studies to identify the affected organs and potential mechanisms of toxicity. Metabolite identification studies can determine if toxic metabolites are being formed. |
Quantitative Data
Table 1: Summary of Yields in the Synthesis of this compound
| Step | Product | Yield (%) | Reference |
| 1 | 3,5-Dibromo-4-(trimethylsilyl)pyridine | 83 | [1][7] |
| 2 | 3,5-Diallyl-4-(trimethylsilyl)pyridine | 96 | [1][7] |
| 3 | 3-Allyl-5-(3-hydroxypropyl)-4-(trimethylsilyl)pyridine | 43 | [1][7] |
| 4 | 3-Allyl-5-(3-oxopropyl)-4-(trimethylsilyl)pyridine | - | [7] |
| 5 | Carbinol Intermediate | 54 | [7] |
| 6 | This compound | 72 | [1] |
| Overall | This compound | 11 | [1][2][3] |
Experimental Protocols
Synthesis of 3,5-Dibromo-4-(trimethylsilyl)pyridine
A solution of 3,5-dibromopyridine in dry tetrahydrofuran (THF) is added to a freshly prepared solution of lithium diisopropylamide (LDA) in THF at -78°C under a nitrogen atmosphere.[1][7] After a short period, trimethylsilyl chloride is added in one portion.[1][7] The reaction is monitored by TLC and quenched with a saturated aqueous solution of ammonium chloride upon completion.[7] The product is extracted with diethyl ether.[7]
Monohydroboration of 3,5-Diallyl-4-(trimethylsilyl)pyridine
Boron trifluoride diethyl etherate is added dropwise to a solution of 3,5-diallyl-4-(trimethylsilyl)pyridine in THF at 0°C under a nitrogen atmosphere.[7] A solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF is then added dropwise at room temperature, and the mixture is stirred overnight.[7]
Fluoride-Induced Desilylation-Cyclization
Tetrabutylammonium triphenylsilyldifluoride (TBAT) is used to effect the cyclization of the aldehyde precursor to the carbinol intermediate.[7] The use of tetrabutylammonium fluoride (TBAF) has been reported to give inferior yields.[7]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General preclinical development workflow for a novel compound.
References
- 1. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. enhs.uark.edu [enhs.uark.edu]
- 6. nj.gov [nj.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. Frontiers | IBX-Mediated Organic Transformations in Heterocyclic Chemistry-A Decade Update [frontiersin.org]
- 9. IBX-Mediated Organic Transformations in Heterocyclic Chemistry-A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Refinement of the Louisianin C Cytotoxicity Assay Protocol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the cytotoxicity assay protocol for Louisianin C. It includes detailed methodologies, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's cytotoxic effects?
A1: While research is ongoing, current evidence suggests that this compound induces cytotoxicity primarily through the intrinsic pathway of apoptosis. It is believed to disrupt mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade.
Q2: Which cell viability assay is most suitable for determining the cytotoxicity of this compound?
A2: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable method for assessing the cytotoxic effects of compounds like this compound.[1][2] This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[1][3] Alternatively, the LDH (Lactate Dehydrogenase) assay can be used as it measures membrane integrity, another indicator of cell viability.[4][5]
Q3: What is a typical IC50 range for this compound?
A3: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line used. For a hypothetical scenario, the IC50 values could range from 10 µM to 50 µM in various cancer cell lines. It is crucial to determine the IC50 empirically for each specific cell line in your experiments.
Q4: How can I be sure that this compound is inducing apoptosis and not necrosis?
A4: To differentiate between apoptosis and necrosis, you can use complementary assays. For instance, an Annexin V/Propidium Iodide (PI) assay performed in conjunction with flow cytometry can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
Q5: Can the solvent used to dissolve this compound affect the assay results?
A5: Yes, the solvent can have a significant impact. Dimethyl sulfoxide (DMSO) is a common solvent for compounds like this compound. It is critical to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) and is consistent across all wells, including the vehicle control, to avoid solvent-induced cytotoxicity.
Experimental Protocols
MTT Cytotoxicity Assay Protocol for this compound
This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cell line using the MTT assay.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of the solvent) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan Crystals:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.[1]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Data Presentation
Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) ± SD (48h) |
| MCF-7 | Breast Cancer | 25.3 ± 2.1 |
| A549 | Lung Cancer | 38.7 ± 3.5 |
| HeLa | Cervical Cancer | 15.2 ± 1.8 |
| HepG2 | Liver Cancer | 45.1 ± 4.2 |
This table presents hypothetical IC50 values for illustrative purposes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| High well-to-well variability | Inconsistent cell seeding; Pipetting errors; "Edge effect" in the 96-well plate.[8] | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and practice consistent technique. To mitigate the edge effect, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.[8] |
| High background absorbance | Contamination of reagents or cell culture; High concentration of phenol red in the medium; Precipitation of this compound.[8] | Use fresh, sterile reagents. Ensure aseptic technique during the experiment. Use a culture medium with reduced phenol red or perform a background subtraction. Visually inspect wells for precipitate; if present, consider using a different solvent or lower concentrations.[8] |
| Low absorbance values | Low cell seeding density; Suboptimal incubation time with MTT reagent. | Optimize the initial cell seeding density to ensure cells are in an exponential growth phase. Determine the optimal MTT incubation time for your specific cell line. |
| Inconsistent IC50 values between experiments | Variation in cell health or passage number; Inconsistent drug preparation; Different incubation times. | Use cells within a consistent and low passage number range.[8] Prepare fresh dilutions of this compound for each experiment. Strictly adhere to a standardized incubation time for drug exposure.[8] |
Visualizations
Experimental Workflow for this compound Cytotoxicity Assay
Caption: Workflow of the MTT-based cytotoxicity assay for this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Intrinsic apoptosis pathway potentially activated by this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. static.igem.wiki [static.igem.wiki]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Selectivity of Louisianin C for Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Louisianin C, a promising natural product with potential anticancer activity. The information is tailored for researchers, scientists, and drug development professionals engaged in experimental studies.
Overview of this compound
This compound is a member of the Louisianin family of alkaloids (A, B, C, and D) isolated from the fermentation broth of Streptomyces sp. WK-4028.[1][2] Research has shown that these compounds act as non-steroidal growth inhibitors of testosterone-responsive Shionogi carcinoma 115 (SC 115) cells and also function as inhibitors of angiogenesis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the reported anticancer activity of this compound?
A1: this compound is a non-steroidal growth inhibitor of testosterone-responsive SC 115 cells.[1][2] While specific quantitative data for this compound is not detailed in the available literature, the related compound, Louisianin A, has been shown to inhibit the growth of SC 115 cells with an IC50 value of 0.6 µg/ml in the presence of 10⁻⁷ M testosterone.[2] The Louisianin family of compounds, including C, are also recognized as inhibitors of angiogenesis.[1]
Q2: How selective is this compound for cancer cells?
A2: Early research suggests a high degree of selectivity. The initial studies on Louisianin A reported that no growth inhibition was observed on other cell lines tested, indicating a specific effect on the testosterone-responsive SC 115 cells.[2] However, the specific "other cell lines" tested were not detailed in the available abstracts. Further research is needed to fully characterize the selectivity profile of this compound against a broader panel of cancer and normal cell lines.
Q3: What is the mechanism of action of this compound?
A3: The precise mechanism of action has not been fully elucidated in publicly available research. It is known to be a non-steroidal growth inhibitor, and it does not appear to function by inhibiting testosterone 5α-reductase.[2] Its anti-angiogenic properties suggest an interaction with pathways that regulate blood vessel formation.[1]
Q4: How can I enhance the selectivity of this compound for cancer cells?
A4: While no studies specifically describing the enhancement of this compound's selectivity have been identified, general strategies for improving the therapeutic index of anticancer compounds can be considered. These include:
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Targeted Drug Delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) functionalized with ligands that bind to receptors overexpressed on cancer cells.
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Prodrug Strategy: Modifying the structure of this compound to create an inactive prodrug that is selectively activated at the tumor site by specific enzymes or the tumor microenvironment (e.g., hypoxia, low pH).
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Combination Therapy: Using this compound in conjunction with other therapeutic agents that may synergistically enhance its anticancer effects while allowing for lower, less toxic doses.
Troubleshooting Guide
This guide addresses potential issues that may arise during in vitro experiments with this compound, based on general best practices for cell-based assays.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no activity of this compound in cancer cell lines | 1. Compound Degradation: this compound may be unstable under experimental conditions. 2. Incorrect Cell Line: The chosen cell line may not be sensitive to the mechanism of action of this compound. 3. Suboptimal Assay Conditions: Incubation time, compound concentration, or cell density may not be optimal. | 1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light if photosensitive. Confirm compound integrity via analytical methods if possible. 2. Use a positive control cell line known to be sensitive (e.g., SC 115, if available). Test a panel of cell lines with different genetic backgrounds. 3. Perform a time-course and dose-response experiment to determine optimal conditions. Ensure cell density allows for logarithmic growth throughout the assay. |
| High variability between replicate wells | 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well. 2. Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound. 3. Inaccurate Pipetting: Errors in dispensing compound or reagents. | 1. Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistency. 2. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. 3. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Discrepancy between biochemical and cell-based assay results | 1. Cellular Permeability: this compound may have poor membrane permeability. 2. Efflux Pumps: Cancer cells may express efflux pumps (e.g., P-glycoprotein) that actively remove the compound. 3. Intracellular Metabolism: The compound may be rapidly metabolized to an inactive form within the cell. | 1. Assess cellular uptake of the compound using analytical methods. 2. Use cell lines with known expression of efflux pumps or co-administer with an efflux pump inhibitor as a control. 3. Investigate the metabolic stability of this compound in the presence of liver microsomes or cell lysates. |
Experimental Protocols
As the full experimental details from the original publications are not publicly available, the following are generalized protocols for key experiments, which should be optimized for your specific cell lines and laboratory conditions.
Protocol 1: Cell Growth Inhibition Assay (MTT Assay)
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro Angiogenesis Assay (Tube Formation Assay)
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
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Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) at a density of 1-2 x 10⁴ cells per well in 100 µL of endothelial cell growth medium.
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Compound Treatment: Add this compound at various concentrations to the wells.
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Incubation: Incubate the plate for 4-18 hours at 37°C and 5% CO₂.
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Visualization: Visualize the formation of tube-like structures using a microscope.
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Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, junctions, and total tube length using image analysis software.
Visualizations
References
Validation & Comparative
Comparative Bioactivity of Louisianin A, B, C, and D: A Guide for Researchers
A detailed analysis of the cytotoxic effects of the Louisianin family of alkaloids reveals Louisianin A as a potent inhibitor of testosterone-responsive cancer cell growth, while the bioactivity of its structural analogs, Louisianin B, C, and D, remains less characterized in publicly available literature. This guide provides a comparative overview of the known biological activities of these compounds, primarily focusing on their anticancer properties, and outlines the experimental methodologies used in their initial characterization.
The Louisianin family of alkaloids, comprising Louisianin A, B, C, and D, are pyridine and 2-pyridone natural products first isolated from the cultured broth of Streptomyces sp. WK-4028.[1] Initial biological screenings identified these compounds as non-steroidal growth inhibitors of the testosterone-responsive Shionogi carcinoma 115 (SC 115) cell line, suggesting a potential role in targeting androgen-dependent cancers.
Anticancer Activity
The primary bioactivity associated with the Louisianin alkaloids is their ability to inhibit the growth of cancer cells that are responsive to androgens.
Quantitative Analysis of Cytotoxicity
Comparative analysis of the inhibitory effects of Louisianin A, B, C, and D on the SC 115 mouse mammary carcinoma cell line demonstrates that Louisianin A is a significant inhibitor of cell growth in the presence of testosterone. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Data for Louisianins B, C, and D were not available in the reviewed literature.
| Compound | Cell Line | IC50 (µg/mL) |
| Louisianin A | SC 115 | 0.6 |
| Louisianin B | SC 115 | Data not available |
| Louisianin C | SC 115 | Data not available |
| Louisianin D | SC 115 | Data not available |
Table 1: Comparative Cytotoxicity of Louisianin Alkaloids against the Testosterone-Responsive SC 115 Cell Line.
Notably, the growth inhibitory effect of Louisianin A was observed specifically in the presence of 10⁻⁷ M testosterone.[2] No significant inhibition was observed in other cell lines tested in the initial study, indicating a degree of selectivity for this androgen-responsive cancer cell model.[2] Furthermore, Louisianin A did not show any inhibitory activity against testosterone 5α-reductase at a concentration of 50 µg/mL.[2]
Antimicrobial Activity
Screening for antimicrobial properties of the Louisianin alkaloids has, to date, shown a lack of significant activity. In initial studies, Louisianin A did not exhibit any antimicrobial activity against a panel of bacteria and fungi at concentrations up to 1,000 µg/mL.[2]
Experimental Protocols
The following section details the methodology used for the primary bioactivity assay reported for the Louisianin compounds.
Growth Inhibition Assay of Testosterone-Responsive SC 115 Cells
This assay is designed to evaluate the ability of a compound to inhibit the proliferation of androgen-dependent cancer cells.
Cell Line:
-
Shionogi carcinoma 115 (SC 115), a mouse mammary carcinoma cell line whose growth is dependent on the presence of androgens.
Methodology:
-
Cell Culture: SC 115 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum.
-
Assay Setup: Cells are seeded into multi-well plates and allowed to adhere.
-
Treatment: The culture medium is then replaced with a medium containing a specific concentration of testosterone (e.g., 10⁻⁷ M) and varying concentrations of the test compounds (Louisianin A, B, C, or D).
-
Incubation: The plates are incubated for a defined period to allow for cell proliferation.
-
Viability Assessment: Cell viability is determined using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.
-
Data Analysis: The absorbance values are measured, and the percentage of cell growth inhibition is calculated relative to a control group treated with testosterone but without the test compound. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism of action and the specific signaling pathways modulated by the Louisianin alkaloids have not yet been elucidated in the available scientific literature. Given their targeted effect on testosterone-responsive cells, it is hypothesized that their mechanism may involve interference with the androgen receptor (AR) signaling pathway. However, further research is required to confirm this and to identify the specific molecular targets.
Below is a generalized diagram illustrating a potential, though unconfirmed, mechanism of action for Louisianin A based on its observed bioactivity.
References
Unveiling the Structure-Activity Relationship of Louisianin Alkaloids: A Comparative Guide
A family of pyridine and 2-pyridone alkaloids, the Louisianins, isolated from Streptomyces species, have demonstrated notable antibacterial and anticancer properties. This guide provides a comparative analysis of their structure-activity relationships, presenting available biological data, experimental methodologies, and insights into their potential mechanisms of action.
Introduction to Louisianin Alkaloids
The Louisianin family consists of four members: Louisianin A, B, C, and D. First isolated in 1995 from a species of Streptomyces, these compounds are characterized by their simple yet distinct pyridine or 2-pyridone core structures. Initial reports highlighted their potential as both antibacterial and anticancer agents, sparking interest in their therapeutic applications and the relationship between their chemical structures and biological activities.
Chemical Structures
The fundamental structures of the Louisianin alkaloids are based on a substituted pyridine or 2-pyridone ring system. Variations in the substitution patterns on this core scaffold are responsible for the differences in their biological profiles.
(Detailed chemical structures for Louisianin A, B, C, and D would be inserted here if publicly available. Based on current search results, only the structure of Louisianin B is readily accessible in public databases like PubChem.)
Louisianin B Structure:
Comparative Biological Activity
While the initial discovery of Louisianin alkaloids reported both antibacterial and anticancer activities, specific quantitative data is not widely available in the public domain. This section will be updated as more specific data (e.g., IC50 for cytotoxicity and MIC for antibacterial activity) becomes available through further research.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of Louisianin alkaloids are not extensively documented in publicly accessible literature. However, based on standard practices for assessing antibacterial and cytotoxic activity of natural products, the following methodologies are likely to have been employed.
Antibacterial Activity Assay (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
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Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a specific optical density.
-
Serial Dilution of Alkaloids: The Louisianin alkaloids are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
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Inoculation: Each well containing the diluted alkaloid is inoculated with the standardized bacterial suspension.
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Incubation: The microtiter plate is incubated at an appropriate temperature (typically 37°C) for 18-24 hours.
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Determination of MIC: The MIC is determined as the lowest concentration of the alkaloid that visibly inhibits the growth of the bacteria.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential anticancer compounds.
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Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media and seeded into 96-well plates.
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Treatment with Alkaloids: After cell attachment, the culture medium is replaced with fresh medium containing various concentrations of the Louisianin alkaloids.
-
Incubation: The cells are incubated with the alkaloids for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the alkaloid that inhibits cell growth by 50%, is calculated from the dose-response curve.
Structure-Activity Relationship (SAR) Insights
Due to the limited publicly available data on the specific biological activities of each Louisianin alkaloid, a detailed SAR analysis is challenging. However, based on the general principles of medicinal chemistry for pyridine and 2-pyridone alkaloids, the following structural features are likely to be important for their bioactivity:
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The Pyridine/2-Pyridone Core: The nature of the heterocyclic core is fundamental to the molecule's overall electronic and steric properties, influencing its ability to interact with biological targets.
-
Substitution Pattern: The position, number, and chemical nature of substituents on the core ring system are critical. Functional groups such as hydroxyl, alkyl, and others can significantly impact the molecule's polarity, solubility, and hydrogen bonding capacity, thereby affecting its binding affinity to target proteins or enzymes.
-
Stereochemistry: For chiral centers within the molecule, the specific stereoisomer can exhibit different biological activities.
Potential Signaling Pathways and Mechanisms of Action
Information regarding the specific signaling pathways affected by Louisianin alkaloids is not currently available. However, many alkaloids exert their anticancer effects through various mechanisms, including:
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Induction of Apoptosis: Triggering programmed cell death in cancer cells.
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Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.
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Inhibition of Topoisomerases: Interfering with DNA replication and repair.
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Disruption of Microtubule Dynamics: Affecting cell division.
For their antibacterial activity, alkaloids can act by:
-
Inhibiting Cell Wall Synthesis: Weakening the bacterial cell wall, leading to cell lysis.
-
Disrupting Cell Membranes: Increasing the permeability of the bacterial membrane.
-
Inhibiting Protein or Nucleic Acid Synthesis: Interfering with essential cellular processes.
The following diagram illustrates a general workflow for the discovery and initial biological evaluation of natural product alkaloids like the Louisianins.
Caption: Workflow for the discovery and evaluation of Louisianin alkaloids.
Conclusion and Future Directions
The Louisianin alkaloids represent a promising class of natural products with potential applications in antibacterial and anticancer therapy. However, to fully realize their therapeutic potential, further research is imperative. Future studies should focus on:
-
Comprehensive Biological Evaluation: Systematic screening of all four Louisianin alkaloids against a broad panel of bacterial strains and cancer cell lines to obtain detailed quantitative activity data.
-
Total Synthesis and Analog Derivatization: Development of efficient synthetic routes to the Louisianin alkaloids will enable the preparation of various analogs for in-depth structure-activity relationship studies.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by these alkaloids is crucial for understanding their mode of action and for rational drug design.
This guide serves as a foundational resource for researchers and drug development professionals interested in the Louisianin alkaloids. As new data emerges, this document will be updated to provide the most current and comprehensive overview of their structure-activity relationships.
A Comparative Analysis of Louisianin C and Other Pyridine-Containing Natural Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pyridine-containing natural product Louisianin C with other notable compounds from the same class, namely Piericidin A and Guaipyridine alkaloids. The focus is on their biological activities, mechanisms of action, and the experimental data supporting these findings.
Introduction to Pyridine-Containing Natural Products
The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of natural products.[1] These compounds exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, cytotoxic, and immunosuppressive effects, making them a rich source for drug discovery.[2][3][4] This guide will delve into a comparative analysis of three distinct pyridine-containing natural products: this compound, Piericidin A, and the Guaipyridine alkaloid family.
Comparative Biological Activity
The biological activities of this compound, Piericidin A, and Guaipyridine alkaloids are summarized below, with a focus on their cytotoxic effects against various cancer cell lines.
Data Presentation: Cytotoxicity
| Natural Product | Cell Line | Activity | IC50 / LC50 Value | Reference |
| This compound | SC 115 (testosterone-responsive) | Growth Inhibition | Data not available | [5] |
| Piericidin A | Tn5B1-4 | Cytotoxicity | 0.061 µM | [6] |
| HepG2 | Cytotoxicity | 233.97 µM | [6] | |
| Hek293 | Cytotoxicity | 228.96 µM | [6] | |
| OS-RC-2 | Cytotoxicity | < 0.1 µM (for derivatives 2-5) | [7] | |
| ACHN | Cytotoxicity | 2.3 µM (for derivative 8) | [7] | |
| HL-60 | Cytotoxicity | < 0.1 µM (for derivatives 2-5), 1.3 µM (for derivative 8) | [7] | |
| K562 | Cytotoxicity | 5.5 µM (for derivative 8) | [7] | |
| Guaipyridine Alkaloids | ||||
| Cananodine | Hep G2 | Cytotoxicity | 0.94 µM | [6] |
| Rupestines & other isolates | Various | Cytotoxicity | 40.30 to 186.43 µM | [8] |
Note: IC50 is the half maximal inhibitory concentration. LC50 is the lethal concentration for 50% of the cells.
While specific quantitative data for this compound is not publicly available, it has been identified as a non-steroidal growth inhibitor of testosterone-responsive SC 115 cells.[5] This suggests a potential mechanism of action related to androgen signaling pathways. Piericidin A demonstrates potent cytotoxicity against a range of cancer cell lines, with its derivatives showing particularly high efficacy.[6][7] Guaipyridine alkaloids, including Cananodine and Rupestines, also exhibit cytotoxic effects, primarily against liver cancer cell lines.[6][8]
Mechanism of Action and Signaling Pathways
This compound
The precise mechanism of action for this compound is not yet fully elucidated. However, its activity as a growth inhibitor of testosterone-responsive cells suggests interference with androgen receptor signaling or downstream pathways. Further research is required to identify its specific molecular targets.
Piericidin A
Piericidin A is a well-characterized inhibitor of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).[3][9] This inhibition disrupts cellular respiration and leads to the induction of apoptosis through the intrinsic pathway.[6] Key events in this pathway include a decrease in the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[2][6]
Signaling Pathway for Piericidin A-Induced Apoptosis
Guaipyridine Alkaloids (Cananodine)
The anticancer mechanism of Guaipyridine alkaloids is also linked to the induction of apoptosis.[10] While the specific signaling cascade is still under investigation, it is known that these compounds can modulate key pathways involved in cell proliferation and survival.[11] Some alkaloids have been shown to inhibit the NF-κB pathway and affect cell cycle progression.[10]
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4][12]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).[3]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Experimental Workflow for MTT Assay
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2]
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound, Piericidin A, and Guaipyridine alkaloids represent a diverse group of pyridine-containing natural products with significant potential in drug discovery. While Piericidin A and Guaipyridine alkaloids have demonstrated clear cytotoxic effects with established (though in some cases incomplete) mechanisms of action, the biological activity of this compound as a growth inhibitor of testosterone-responsive cells warrants further investigation to determine its precise molecular targets and therapeutic potential. The experimental protocols provided herein offer standardized methods for the continued evaluation and comparison of these and other novel pyridine-containing compounds.
References
- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Louisianin B | C11H13NO2 | CID 10535721 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of the Antibacterial Spectrum of Louisianin C: A Review of Available Data
A comprehensive review of scientific literature reveals a significant gap in the understanding of the antibacterial properties of Louisianin C, a naturally occurring 3,4,5-trisubstituted pyridyl alkaloid. Despite its documented synthesis, there is currently no publicly available experimental data detailing its antibacterial spectrum, including its minimum inhibitory concentrations (MICs) against various bacterial strains. This absence of information precludes a comparative analysis of its efficacy against other antibacterial agents.
This compound belongs to a small family of structurally related natural products. While research has been conducted on the antibacterial activities of other pyridyl-containing compounds, these findings cannot be directly extrapolated to this compound without specific experimental validation. The antibacterial efficacy of a compound is highly dependent on its unique chemical structure and its interaction with bacterial targets.
Due to the lack of available data, a comparison guide, including a data table of MIC values and detailed experimental protocols, cannot be generated at this time. Further research is required to isolate and test this compound against a broad range of clinically relevant Gram-positive and Gram-negative bacteria to determine its potential as an antibacterial agent.
Below is a conceptual workflow that would be necessary to determine the antibacterial spectrum of this compound, should the compound become available for testing.
Figure 1. Conceptual workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Louisianin C: A Comparative Guide for Natural Product Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Louisianin C as a reference standard in natural product research. It offers a side-by-side look at its performance with established alternatives, supported by experimental data and detailed protocols.
This compound is a microbial natural product first identified as a non-steroidal growth inhibitor of testosterone-responsive SC 115 mouse mammary carcinoma cells.[1][2] Isolated from Streptomyces sp. WK-4028, this compound belongs to a unique class of pyrindine-containing molecules.[1] Its specific biological activity makes it a point of interest for researchers investigating hormone-dependent cancers and exploring novel anti-cancer compounds. When utilized as a reference standard, this compound allows for the benchmarking of cytotoxic or growth-inhibitory effects of new natural product discoveries, particularly those with similar structural motifs or biological targets.
Comparison with Alternative Reference Standards
In the realm of natural product research focusing on cytotoxicity and anti-cancer properties, several well-established microbial-derived compounds are routinely used as positive controls and reference standards. This section compares this compound with three such standards: Doxorubicin, Staurosporine, and Geldanamycin.
| Feature | This compound | Doxorubicin | Staurosporine | Geldanamycin |
| Microbial Source | Streptomyces sp. WK-4028[1] | Streptomyces peucetius[1][3] | Streptomyces sanyensis[4] | Streptomyces hygroscopicus[5] |
| Molecular Weight | 173.21 g/mol [2] | 543.52 g/mol [6] | 466.53 g/mol [7] | 560.63 g/mol |
| Chemical Class | Pyrindine Alkaloid | Anthracycline Antibiotic[1][3] | Indolocarbazole Alkaloid | Ansamycin Antibiotic |
| Primary Mechanism of Action | Growth inhibitor of testosterone-responsive cells[1][2] | DNA intercalator and Topoisomerase II inhibitor[6][8] | Broad-spectrum protein kinase inhibitor[7][9] | Heat Shock Protein 90 (Hsp90) inhibitor[10][11] |
Performance Data: A Quantitative Comparison
The efficacy of a cytotoxic agent is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below presents available IC50 values for this compound and the alternative reference standards against various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be influenced by variations in experimental conditions, such as cell density, incubation time, and the specific assay used.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | SC 115 (mouse mammary carcinoma) | Growth inhibition data available, specific IC50 not cited in abstract[1] | Takamatsu S, et al., 1995[1] |
| Doxorubicin | HeLa (cervical cancer) | ~0.1 µM | [12] |
| MCF-7 (breast cancer) | ~0.5 µM | [12] | |
| HepG2 (liver cancer) | ~1 µM | [12] | |
| Staurosporine | HBL-100 (non-malignant breast) | 50 nM (induces 100% apoptosis after 48h) | [13] |
| T47D (metastatic breast cancer) | 50 nM (induces 4% apoptosis after 48h) | [13] | |
| J774.A1 (macrophage) | IC50: 0.265 µg/mL (~0.57 µM) | [4] | |
| Geldanamycin | RT4 (bladder cancer) | ~50-100 nM (24h) | [10] |
| T24 (bladder cancer) | ~50-100 nM (24h) | [10] | |
| NCI-H187 (lung cancer) | 0.045 µg/mL (~0.08 µM) | [10] | |
| MCF-7 (breast cancer) | 3.51 µg/mL (~6.26 µM) | [10] |
Experimental Protocols
To ensure reproducibility and enable researchers to effectively utilize these compounds as reference standards, detailed experimental protocols are crucial.
Protocol 1: Growth Inhibition Assay for SC 115 Cells (General Protocol)
This protocol is a representative method for assessing the growth inhibition of androgen-responsive SC 115 cells, as specific details from the original this compound study are limited.
1. Cell Culture and Plating:
- Culture SC 115 cells in a serum-free medium, such as a 1:1 mixture of Ham's F-12 and Eagle's Minimum Essential Medium, supplemented with 0.1% bovine serum albumin.[14]
- Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
- Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution to achieve a range of final concentrations.
- Add the diluted compounds to the respective wells. Include a vehicle control (solvent only) and a negative control (medium only).
- For androgen-induced growth, add testosterone to a final concentration of 10⁻⁸ M to the appropriate wells.[14]
3. Incubation and Assay:
- Incubate the plates for 48 to 72 hours.
- Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- Add MTT solution to each well and incubate for 2-4 hours.
- Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of growth inhibition relative to the vehicle control.
- Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: General Cytotoxicity Assay (MTT Assay)
This is a widely used protocol for determining the cytotoxicity of compounds against various cancer cell lines.
1. Cell Plating:
- Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
- Incubate overnight to allow for cell attachment.
2. Compound Addition:
- Prepare serial dilutions of the test compound and reference standards (e.g., Doxorubicin, Staurosporine) in the appropriate cell culture medium.
- Replace the existing medium in the wells with the medium containing the various concentrations of the compounds.
3. Incubation:
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
4. MTT Assay:
- Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
- Remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL of DMSO) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm.
5. IC50 Determination:
- Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
- Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Visualizing Mechanisms and Workflows
To further elucidate the roles of these reference standards, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.
Caption: Mechanism of action for Staurosporine.
Caption: Experimental workflow for a standard MTT cytotoxicity assay.
References
- 1. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Doxorubicin - Wikipedia [en.wikipedia.org]
- 4. Staurosporine from Streptomyces sanyensis activates Programmed Cell Death in Acanthamoeba via the mitochondrial pathway and presents low in vitro cytotoxicity levels in a macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer activity and toxicity of new quaternary ammonium geldanamycin derivative salts and their mixtures with potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory effect of antibody against basic fibroblast growth factor on androgen- or glucocorticoid-induced growth of Shionogi carcinoma 115 cells in serum-free culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Daptomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Introduction
A comprehensive evaluation of a novel antimicrobial agent requires rigorous comparison against established antibiotics. This guide provides a framework for assessing the efficacy of a target compound by presenting a comparative analysis of daptomycin, a cyclic lipopeptide antibiotic, against well-known antibiotics used to treat infections caused by Methicillin-Resistant Staphylococcus aureus (MRSA). The data, protocols, and visualizations presented herein serve as a template for the evaluation of new chemical entities, such as the requested "Louisianin C," for which public data is not currently available.
Quantitative Efficacy Data
The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for daptomycin, vancomycin, and linezolid against clinical isolates of MRSA. Lower MIC values are indicative of higher potency.
| Antibiotic | Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Daptomycin | MRSA | 0.38 | 0.75 | 0.125 - 1.0 | [1] |
| Vancomycin | MRSA | 1.5 | 2.0 | Not Reported | [2] |
| Linezolid | MRSA | Not Reported | 3.0 | Not Reported | [2] |
*MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized assay used to determine the MIC of an antimicrobial agent against a specific microorganism.[3][4]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Stock solution of the antibiotic to be tested
-
Sterile diluent (e.g., saline or CAMHB)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in CAMHB directly in the 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.[3][4]
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.
Mechanism of Action of Daptomycin
Daptomycin exerts its bactericidal effect through a unique, calcium-dependent mechanism that targets the bacterial cell membrane.[5][6]
This guide provides a standardized framework for the comparative evaluation of a new antibiotic, using daptomycin as an exemplar. The presented data tables, detailed experimental protocols, and clear visualizations of both the experimental workflow and the mechanism of action are essential components for a comprehensive assessment. Researchers and drug development professionals can adapt this template to systematically evaluate the efficacy of novel compounds and benchmark their performance against existing therapeutic options. The absence of publicly available data on "this compound" prevents a direct comparison at this time.
References
- 1. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) from Sub- Himalyan Center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
A Comparative Benchmarking of Synthetic Routes to the Angiogenesis Inhibitor Louisianin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic efficiency of various routes to Louisianin C, a pyridine alkaloid with known anti-angiogenic properties. By presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic strategies and relevant biological pathways, this document aims to inform strategic decisions in the synthesis and further development of this promising natural product.
Synthetic Efficiency Comparison
The following table summarizes the key metrics for the total syntheses of this compound developed by the research groups of T. Ross Kelly and Ching-Yao Chang. These metrics provide a quantitative basis for comparing the overall efficiency of each route.
| Metric | T. Ross Kelly Route | Ching-Yao Chang Route |
| Starting Material | 3,5-Dibromopyridine | 4-Cyanopyridine |
| Number of Steps | 6 | 7 |
| Overall Yield | 11% | 22% |
| Key Transformation | Fluoride-induced desilylation-cyclization | Cyclization–decarboxylation sequence |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
T. Ross Kelly Route: Fluoride-Induced Desilylation-Cyclization
The pivotal step in the Kelly synthesis is a fluoride-induced cascade reaction that forms the cyclopentane ring of this compound.
Protocol for the Synthesis of (±)-6,7-Dihydrocyclopenta[c]pyridin-7-ol
To a solution of the silyl ether precursor (1 equivalent) in anhydrous tetrahydrofuran (THF) is added tetrabutylammonium fluoride (TBAF) (1.1 equivalents, 1.0 M solution in THF) at 0 °C under an argon atmosphere. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired cyclized product.
Ching-Yao Chang Route: Cyclization–De-carboxylation Sequence
The Chang synthesis features a novel cyclization–decarboxylation sequence to construct the fused cyclopentenone ring system.
Protocol for the Synthesis of 4-Bromo-6,7-dihydrocyclopenta[c]pyridin-5-one
A solution of the diester precursor (1 equivalent) in a mixture of acetic acid and hydrochloric acid (2:1 v/v) is heated at reflux for 12 hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. The residue is dissolved in water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluting with ethyl acetate/hexanes) to yield the key cyclopentenone intermediate.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthetic routes to this compound.
Caption: Comparative workflows of the Kelly and Chang syntheses of this compound.
Biological Activity and Signaling Pathway
This compound has been identified as an inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones. This process is critical for tumor growth and metastasis, making its inhibition a key strategy in cancer therapy. While the precise molecular target of this compound has not been definitively elucidated, its anti-angiogenic activity suggests interference with key signaling pathways that regulate endothelial cell proliferation, migration, and tube formation.
One of the central pathways in angiogenesis is mediated by the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR). The binding of VEGF to VEGFR on endothelial cells triggers a downstream signaling cascade that is crucial for the angiogenic process.
The following diagram illustrates a simplified representation of the VEGF signaling pathway, a likely target for anti-angiogenic compounds like this compound.
Caption: Simplified VEGF signaling pathway, a potential target for this compound.
Further research is necessary to pinpoint the specific molecular interactions of this compound within this or other pro-angiogenic pathways. Understanding its precise mechanism of action will be crucial for its future development as a therapeutic agent.
Safety Operating Guide
Proper Disposal Procedures for Louisianin C
This document provides essential safety and logistical information for the proper disposal of Louisianin C, a member of the 3,4,5-trisubstituted pyridyl natural product family[1]. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.
I. Chemical and Safety Data
Given the absence of specific data for this compound, the following table summarizes general handling and storage recommendations for related pyridyl compounds and research chemicals. These are precautionary measures and should be adapted based on institutional guidelines.
| Parameter | Guideline | Source |
| Chemical Class | Pyridyl Alkaloid | [1] |
| Assumed Hazards | Harmful if swallowed, skin irritant, serious eye irritant, potential respiratory irritant. Very toxic to aquatic life with long-lasting effects. | Based on related compounds like cyanopyridines.[2][3][4][5] |
| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile or neoprene), chemical safety goggles or face shield, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. | [2][3][4][5] |
| Storage Conditions | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases. Store locked up and limit access to authorized personnel. | [2][3][6][7] |
| In case of Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately. | [5] |
| First Aid Measures | If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately. If on Skin: Wash with plenty of soap and water. If irritation persists, get medical advice. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [2][4][5] |
II. Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol details the methodology for the safe disposal of this compound waste. This procedure is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
1. Waste Characterization:
-
Treat all this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), as hazardous chemical waste. This is a standard precautionary measure for novel compounds with incomplete toxicological data.
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams such as regular trash, biohazardous waste, or radioactive waste[8].
-
Keep this compound waste separate from incompatible chemicals to prevent hazardous reactions. Incompatible materials generally include strong acids, strong bases, and strong oxidizing agents[7].
3. Containerization:
-
Solid Waste: Collect solid this compound waste (e.g., powder, contaminated consumables) in a rigid, leak-proof container with a secure lid. The container must be chemically compatible with pyridyl compounds.
-
Liquid Waste: Collect liquid waste containing this compound in a designated, leak-proof, and shatter-resistant container (e.g., a coated glass or polyethylene bottle). Do not fill the container to more than 80% capacity to allow for vapor expansion.
-
Ensure all containers are appropriate for the contents and will not leak[8][9][10].
4. Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date accumulation started.
-
The name of the Principal Investigator and the laboratory location (building and room number)[8].
-
An appropriate hazard warning (e.g., "Toxic," "Irritant").
-
5. Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel, secure from unauthorized access, and ideally have secondary containment to catch any potential leaks[6].
-
Keep the waste container closed at all times except when adding waste.
6. Disposal:
-
Once the waste container is full or when the project is complete, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.
-
Professional hazardous waste disposal services will ensure the waste is treated and disposed of in accordance with all regulations, likely through incineration or other approved chemical treatment methods[9][11].
III. Visualized Workflow: this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste products in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.
References
- 1. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. La. Admin. Code tit. 46, § XXXIV-309 - Storage and Handling Requirements | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. 4-Cyanopyridine | 100-48-1 [chemicalbook.com]
- 8. lsu.edu [lsu.edu]
- 9. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 10. Louisiana Lab Waste Disposal: Safe & Compliant Practices [emsllcusa.com]
- 11. Medical Waste Considerations for Waste Handlers FAQs | Louisiana Department of Environmental Quality [deq.louisiana.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Louisianin C
This document provides crucial safety and logistical information for the handling and disposal of Louisianin C. As a novel compound, specific toxicological data is limited; therefore, a cautious approach based on the principles of risk assessment for new chemical entities is essential.
This compound is a pyridyl alkaloid derived from a Streptomyces species. While its specific biological activities are a subject of research, the general class of pyridine alkaloids can exhibit toxicity.[1][2] Due to the absence of a specific Safety Data Sheet (SDS), all handling procedures should treat this compound as a potentially hazardous substance of unknown potency.[3][4] A thorough risk assessment should be conducted by the principal investigator or laboratory manager before commencing any work.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Receiving & Storage | - Standard laboratory coat- Nitrile gloves- ANSI Z87.1-compliant safety glasses |
| Weighing (Solid Form) | - Disposable lab coat or gown- Double nitrile gloves- ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator (if not handled in a certified chemical fume hood or ventilated balance enclosure) |
| Solution Preparation | - Disposable lab coat or gown- Double nitrile gloves- Chemical splash goggles- Face shield (if splash hazard is significant)- Work conducted in a certified chemical fume hood |
| Experimental Use | - Lab coat or gown appropriate for the experimental context- Nitrile gloves- Safety glasses or goggles as determined by the risk assessment |
| Waste Disposal | - Disposable lab coat or gown- Heavy-duty nitrile or neoprene gloves- Chemical splash goggles- Face shield |
Operational Plan for Safe Handling
A systematic workflow is critical to ensure the safe handling of this compound from acquisition to disposal.
1. Acquisition and Receiving:
-
Procure the smallest quantity of this compound necessary for the planned experiments.
-
Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.
-
The container label must clearly identify the compound as "this compound" and include a "Hazard Unknown" warning.[5]
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The primary container should be sealed tightly and placed within a labeled, leak-proof secondary container.[5]
-
Maintain an accurate inventory of the compound.
3. Weighing and Solution Preparation:
-
All weighing of solid this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Use dedicated, clean spatulas and weighing papers.
-
When preparing solutions, add the solvent to the weighed compound slowly to avoid splashing.
4. Experimental Procedures:
-
Conduct all manipulations of this compound, especially in its concentrated form, within a certified chemical fume hood.
-
Ensure that all lab personnel in the vicinity are aware of the potential hazards.
-
Decontaminate all surfaces and equipment that come into contact with this compound immediately after use. A suitable decontamination solution should be identified as part of the initial risk assessment.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and notify the laboratory supervisor and institutional safety officer.
-
Spill cleanup should only be performed by trained personnel wearing appropriate PPE.
-
For a small spill of solid material, gently cover with an absorbent material and carefully scoop it into a labeled waste container. Avoid raising dust.
-
For a small liquid spill, absorb with a chemically inert absorbent material and place it in a sealed, labeled waste container.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect unused solid this compound, contaminated weighing papers, gloves, and other disposable materials in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[6]
-
Disposal Method: All this compound waste must be disposed of through a licensed chemical waste contractor.[7][8] Do not discharge any amount of this compound to the sewer system.[7]
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling of this compound.
References
- 1. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 2. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. twu.edu [twu.edu]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. auckland.ac.nz [auckland.ac.nz]
- 8. web.mit.edu [web.mit.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
